1,4-Butanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERYXYBDKMZEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2, Array | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1,4-Butanediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1,4-Butanediol | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28324-25-6, 25190-06-1 | |
| Details | Compound: Polytetramethylene glycol | |
| Record name | 1,4-Butanediol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28324-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Polytetramethylene glycol | |
| Record name | Polytetramethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2024666 | |
| Record name | 1,4-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 1,4-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 1,4-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
| Record name | 1,4-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible | |
| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
| Record name | 1,4-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02 | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C: | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
| Record name | 1,4-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Min purity (by GLC) 99% | |
| Details | Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling | |
CAS No. |
110-63-4, 732189-03-6 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-BUTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XOO2LE6G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
61 °F (NTP, 1992), 20.43 °C, 20 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8344 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-Butanediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |
| Record name | 1,4-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
1,4-Butanediol chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Butanediol
Introduction
This compound (BDO), with the chemical formula HOCH₂CH₂CH₂CH₂OH, is a primary alcohol and a foundational organic compound.[1] It presents as a colorless, viscous, and nearly odorless liquid at temperatures above its melting point.[2][3] First synthesized in 1890, BDO has become a critical industrial chemical due to its versatile reactivity, stemming from the two primary hydroxyl groups located at the termini of its C4 aliphatic chain. This unique structure allows it to serve as a key intermediate and chain extender in the synthesis of a wide array of commercially significant polymers, solvents, and fine chemicals, including polyurethanes, polyesters, and tetrahydrofuran.[1][3] This guide provides a comprehensive exploration of the core chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Section 1: Core Chemical and Physical Properties
The utility of this compound in various applications is dictated by its distinct physical and chemical properties. It is a hygroscopic, high-boiling liquid that is fully miscible with water and soluble in many organic solvents like alcohols and ketones, but not with aliphatic and aromatic hydrocarbons.[2][3][4] This solubility profile is crucial for its use as a solvent and in diverse reaction media.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molar Mass | 90.122 g·mol⁻¹ | [1] |
| Appearance | Colorless, viscous liquid or solid | [2] |
| Melting Point | 20.1 °C (68.2 °F) | [1][5] |
| Boiling Point | 230 - 235 °C (446 - 455 °F) | [1][3] |
| Density | 1.0171 g/cm³ (at 20 °C) | [1] |
| Water Solubility | Miscible | [1][2] |
| Solubility | Soluble in ethanol, acetone, and DMSO | [2][4] |
| Flash Point | 135 °C (275 °F) | [6] |
| Autoignition Temp. | 385 - 420 °C (725 - 788 °F) | [3][6] |
| Vapor Pressure | <0.1 hPa (at 20 °C) | [6] |
Section 2: Reactivity and Key Chemical Transformations
The reactivity of this compound is dominated by the chemistry of its two primary hydroxyl (-OH) groups. These groups allow BDO to undergo a variety of transformations, making it a versatile precursor for numerous other compounds.
Dehydration (Cyclization): Synthesis of Tetrahydrofuran (THF)
One of the most significant industrial applications of BDO is its conversion to tetrahydrofuran (THF), a vital solvent and polymer precursor.[1] This transformation is an intramolecular dehydration (cyclization) reaction, typically catalyzed by strong acids like sulfuric or phosphoric acid at elevated temperatures.[1][7] The reaction is reversible, with equilibrium yields reaching 84-94% at temperatures between 200-350 °C.[8] The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water), which is then displaced by an intramolecular nucleophilic attack from the second hydroxyl group.
Oxidation: Synthesis of γ-Butyrolactone (GBL) and Succinic Acid
The hydroxyl groups of BDO can be oxidized. The nature of the product depends on the choice of the oxidizing agent and reaction conditions.[9]
-
Dehydrogenation to γ-Butyrolactone (GBL): In the presence of soluble ruthenium catalysts at approximately 200 °C, BDO undergoes dehydrogenation to form γ-butyrolactone (GBL).[1]
-
Oxidation to Succinic Acid: Using stronger oxidizing agents, such as potassium permanganate (KMnO₄), both hydroxyl groups can be fully oxidized to carboxylic acids, yielding succinic acid.[9]
Polymerization Reactions
BDO's difunctional nature makes it an excellent monomer for step-growth polymerization.[9]
-
Polyesters: BDO reacts with dicarboxylic acids, such as terephthalic acid, in a polycondensation reaction to form polyesters like polybutylene terephthalate (PBT).[9][10] PBT is a widely used engineering thermoplastic valued for its mechanical and thermal properties.
-
Polyurethanes: As a chain extender, BDO reacts with diisocyanates to form the hard segments of polyurethanes.[3][9] This reaction is fundamental to producing a vast range of polyurethane elastomers, fibers, and foams.
Esterification
In a classic acid-catalyzed reaction, both hydroxyl groups of BDO can react with carboxylic acids to form diesters.[9][11] These esters have applications as plasticizers, solvents, and resins. The reaction is reversible, and water removal is necessary to drive the equilibrium toward the ester product.[9]
Caption: Major reaction pathways of this compound.
Section 3: In the Laboratory: Protocols and Methodologies
To ensure trustworthy and reproducible results, experimental protocols must be detailed and self-validating. Below is an illustrative protocol for the synthesis of THF from BDO, a common laboratory and industrial process.
Illustrative Protocol: Acid-Catalyzed Dehydration of this compound to Tetrahydrofuran
Principle: This procedure relies on the acid-catalyzed elimination of water from BDO to form a stable five-membered cyclic ether, THF. The causality behind using an acid is its ability to protonate a hydroxyl group, creating a good leaving group (H₂O) and facilitating the intramolecular cyclization. Distillation is used for purification, effectively separating the lower-boiling THF from the unreacted BDO, the catalyst, and any high-boiling byproducts.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Reactor: To the round-bottom flask, add this compound (1.0 mole). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). The addition is exothermic and should be done cautiously.
-
Reaction and Distillation: Heat the mixture using the heating mantle. The temperature of the reaction mixture will rise. As THF is formed, it will co-distill with water. Maintain the vapor temperature at the distillation head below 70°C to selectively distill the THF (boiling point: 66°C).
-
Workup and Neutralization: Collect the distillate, which will be a mixture of THF and water. To neutralize any co-distilled acid, wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel.
-
Drying: Separate the organic layer (THF) and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water.
-
Purification: Filter off the drying agent and perform a final fractional distillation of the dried liquid, collecting the fraction that boils at 65-67°C. This step ensures high purity by separating THF from any remaining water or impurities.
-
Validation: Confirm the identity and purity of the product using techniques such as Gas Chromatography (GC) or NMR spectroscopy. The expected yield for this process is typically high, often exceeding 80%.
Caption: Experimental workflow for THF synthesis from BDO.
Section 4: Biochemical Profile and Toxicology
For professionals in drug development, understanding the metabolic fate of BDO is critical. In humans and animals, ingested this compound is rapidly absorbed and metabolized in the liver into the psychoactive compound γ-hydroxybutyric acid (GHB).[5] This two-step conversion is catalyzed by the same enzymes responsible for ethanol metabolism:
-
Alcohol dehydrogenase oxidizes BDO to its intermediate aldehyde, γ-hydroxybutyraldehyde.
-
Aldehyde dehydrogenase then rapidly oxidizes this intermediate to GHB.[1][5]
This metabolic pathway is the source of BDO's central nervous system depressant effects.[5] A crucial point of caution is the co-administration of BDO and ethanol. Since both substances compete for the same metabolic enzymes, ethanol can act as a competitive inhibitor, slowing the metabolism of BDO.[1][5] This interaction can dangerously prolong and potentiate the sedative effects of both compounds, leading to an increased risk of severe respiratory depression, coma, and death.[2][5]
Caption: Metabolic pathway of this compound to GHB.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazards: BDO is classified as harmful if swallowed and may cause drowsiness or dizziness.[12][13] It is a slight irritant to the skin, eyes, and respiratory tract.[5]
-
Handling: Always handle BDO in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn.[13] Avoid inhalation of vapors and direct contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][13] Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6]
-
Incompatibilities: BDO is incompatible with strong oxidizing agents, peroxides, acids, acid chlorides, acid anhydrides, and reducing agents.[2][6] Contact with these substances can lead to vigorous reactions.
Conclusion
This compound is a remarkably versatile and industrially significant chemical. Its value is derived from the dual reactivity of its terminal hydroxyl groups, which allows it to undergo dehydration, oxidation, esterification, and, most importantly, polymerization. This reactivity enables the synthesis of high-performance materials like PBT and polyurethanes, as well as the essential solvent THF. For scientists and researchers, a thorough understanding of its chemical properties, reaction mechanisms, and metabolic profile is essential for its safe and innovative application in both industrial synthesis and life sciences.
References
- This compound (1,4-bütandiol).
- Technical Datasheet (this compound). Unknown Source.
- This compound. Sdfine.
-
Kinetics and Mechanism of Tetrahydrofuran Synthesis via this compound Dehydration in High-Temperature Water. ACS Publications. [Link]
-
How Is this compound Used In The Production Of Plastics? Bloom Tech. [Link]
- 1,4 BUTANEDIOL Safety D
-
This compound. Wikipedia. [Link]
-
This compound. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
What are the chemical reactions of 1,4 - butanediol? KOYON. [Link]
-
This compound: Properties, Reaction, Production And Uses. Chemcess. [Link]
-
Safety Data Sheet: this compound. Carl ROTH. [Link]
-
Dehydration of this compound into 3-buten-1-ol catalyzed by ceria. ResearchGate. [Link]
- Production of tetrahydrofuran
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. This compound: uses and Chemical property_Chemicalbook [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. US7465816B2 - Production of tetrahydrofuran from this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. koyonchem.com [koyonchem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. chemcess.com [chemcess.com]
- 12. mpfs.io [mpfs.io]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Technical Deep Dive: Bio-Manufacturing 1,4-Butanediol (BDO)
From Metabolic Engineering to Industrial Downstream Processing
Executive Summary
The transition of 1,4-Butanediol (BDO) production from the Reppe acetylene chemistry to bio-based routes represents a paradigm shift in industrial biotechnology. This guide dissects the technical architecture of the two dominant bio-BDO synthesis pathways: Direct Fermentation (via engineered E. coli) and the Chemo-Enzymatic Route (via bio-succinic acid hydrogenation).
Unlike traditional petrochemical processes that rely on energy-intensive oxidation of butane, bio-based pathways leverage metabolic flux redistribution. However, they introduce unique challenges in redox balancing, product toxicity, and downstream separation of hydrophilic diols from aqueous broth.
Part 1: Metabolic Engineering – The Direct Fermentation Pathway
Core Mechanism: The "Genomatica" Pathway The most commercially validated route involves engineering Escherichia coli to divert carbon flux from the TCA cycle into a heterologous BDO synthesis pathway. The critical innovation lies not just in the pathway enzymes, but in forcing the oxidative TCA cycle to function under anaerobic conditions to generate the necessary reducing power (NADH/NADPH).
The Pathway Architecture
The synthesis proceeds from Succinyl-CoA or
Figure 1: Metabolic flux redistribution for direct BDO synthesis. Key enzymes divert Succinyl-CoA toward 4-HB and BDO rather than the standard TCA cycle completion.
Protocol: Strain Optimization & Fermentation
Objective: Maximize BDO titer (>100 g/L) while mitigating product toxicity.
Experimental Logic:
-
Redox Balance: BDO synthesis requires 4 moles of NADH per mole of glucose. Standard anaerobic fermentation (mixed acid) does not generate sufficient reducing equivalents.
-
Solution: Express a heterologous pyruvate dehydrogenase (PDH) or manipulate the arcA/fnr regulators to keep the TCA cycle active anaerobically.
Step-by-Step Methodology:
-
Strain Construction:
-
Host: E. coli K-12 derivative.
-
Deletions: Knockout adhE (ethanol), ldhA (lactate), and pta-ackA (acetate) to eliminate competing fermentation byproducts.
-
Insertions: Integrate sucD (from Clostridium kluyveri), 4hbd (from Porphyromonas gingivalis), and cat2 (from C. kluyveri).
-
-
Inoculum Preparation:
-
Cultivate seed train in minimal medium (M9) supplemented with 20 g/L glucose.
-
Validation: Verify OD600 > 5.0 and absence of acetate accumulation (< 1 g/L) before transfer.
-
-
Fed-Batch Fermentation (5L Bioreactor):
-
Medium: Mineral salts medium with glucose feed.
-
Induction: Add IPTG (0.1 mM) at OD600 = 10.
-
pH Control: Maintain pH 7.0 using
(doubles as nitrogen source). -
DO Control: Maintain micro-aerobic conditions (DO < 5%) initially, then switch to anaerobic.
-
Feeding Strategy: Exponential feeding to maintain glucose at 2-5 g/L. High glucose triggers the Crabtree effect (acetate overflow).
-
Self-Validating Checkpoint:
-
If succinate accumulates: The downstream enzymes (sucD or 4hbd) are rate-limiting. Increase expression strength.
-
If cell growth stalls: BDO toxicity is likely. Implement in situ product removal or adaptive laboratory evolution (ALE).
Part 2: The Chemo-Enzymatic Route (Bio-Succinic Acid Hydrogenation)
Core Mechanism: Indirect Synthesis This route decouples biology and chemistry. Fermentation produces succinic acid (SA), which is purified and chemically hydrogenated to BDO. This method avoids the toxicity limits of direct BDO fermentation but incurs higher CAPEX for the two-step process.
Catalytic Hydrogenation Mechanism
The reduction of succinic acid is a sequential hydrogenation:
Catalyst Selection:
-
Re-Pd/TiO2: Rhenium promotes the ring-opening of GBL, while Palladium activates hydrogen.
-
Cu-based: Cheaper but often requires higher pressures.
Protocol: High-Pressure Hydrogenation
Objective: Selective conversion of bio-succinic acid to BDO (Selectivity > 90%).
Step-by-Step Methodology:
-
Feedstock Preparation:
-
Purify bio-succinic acid to remove fermentation salts (sulfur/nitrogen poisons catalysts).
-
Standard: Purity > 99.5%, Sulfur < 1 ppm.
-
-
Catalyst Activation:
-
Load 2% Pd - 1% Re / TiO2 catalyst into a trickle-bed reactor.
-
Reduce in situ at 300°C under
flow for 4 hours.
-
-
Reaction Conditions:
-
Temperature: 160°C.
-
Pressure: 150 bar
. -
WHSV (Weight Hourly Space Velocity): 0.5
.
-
-
Product Separation:
-
Flash evaporation to remove unreacted hydrogen.
-
Distillation to separate water, THF (byproduct), and GBL (intermediate).
-
Self-Validating Checkpoint:
-
If THF yield increases: The temperature is too high or residence time too long (over-hydrogenation).
-
If GBL yield is high: The catalyst lacks sufficient acid sites for ring opening or pressure is too low.
Part 3: Downstream Processing (DSP)
The Economic Bottleneck Separating BDO (BP: 230°C) from water (BP: 100°C) is energy-intensive due to the high latent heat of water.
DSP Workflow
The following workflow minimizes energy consumption by using mechanical vapor recompression (MVR) and removing salts early to prevent fouling.
Figure 2: Integrated Downstream Processing train emphasizing early salt removal and energy-efficient evaporation.
Key Separation Parameters
| Parameter | Value | Rationale |
| Filtration Cut-off | 0.2 | Complete removal of E. coli cells to prevent downstream fouling. |
| Ion Exchange Resin | Cation (Strong Acid) + Anion (Weak Base) | Removal of organic acids (succinate, acetate) and media salts. |
| Distillation Vacuum | 10-20 mbar | Lowers BDO boiling point to <140°C to prevent thermal degradation. |
| Recovery Yield | > 90% | Economic viability threshold.[1] |
References
-
Genomatica, Inc. (2011).[2] Metabolic engineering of Escherichia coli for direct production of this compound. Nature Chemical Biology. Link
-
Janković, T., et al. (2024).[1] Adaptable downstream processing design for recovery of butanediols after fermentation. Chemical Engineering Research and Design. Link
-
Burgard, A., et al. (2016).[3] Development of a commercial scale process for production of this compound from sugar. Current Opinion in Biotechnology. Link
-
Delhomme, C., et al. (2009). Succinic acid from renewable resources as a C4 building-block chemical—a review of the catalytic possibilities in aqueous media. Green Chemistry. Link
-
Ahn, J., et al. (2024). Hydrogenation of biomass-derived succinic acid to form this compound over Co/SiO2 catalyst. ResearchGate. Link
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,4-Butanediol
Introduction: Beyond the Structure, Understanding the Molecule
1,4-Butanediol (BDO), a seemingly simple linear diol, is a cornerstone in the chemical industry, pivotal in the synthesis of polymers like polybutylene terephthalate (PBT) and polyurethanes.[1][2] Its utility in drug development, particularly as a precursor or metabolite of various compounds, necessitates unambiguous identification and characterization. This guide provides an in-depth exploration of the spectroscopic data of this compound, offering not just the spectra themselves, but a deeper understanding of the "why" behind the experimental choices and data interpretation. For researchers, scientists, and drug development professionals, this document serves as a practical reference for the comprehensive spectroscopic analysis of this fundamental molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the chemical environment of each atom.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum of this compound is characterized by its elegant simplicity, which directly reflects the molecule's symmetry.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is an excellent choice for alcohols as it is a polar aprotic solvent that can effectively solvate the hydroxyl groups and its residual proton signal does not overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Observed Nucleus: ¹H
-
Frequency: 400 MHz
-
Pulse Angle: 30-45°
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)
-
Temperature: 25°C
-
The ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct signals:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~4.50 | Triplet | 2H |
| -CH₂-OH | ~3.41 | Quartet | 4H |
| -CH₂-CH₂- | ~1.45 | Quintet | 4H |
Source: Adapted from ChemicalBook data.[3]
Causality in Interpretation:
-
Symmetry: The molecule's C₂ symmetry results in chemically equivalent protons on the two inner methylene groups (-CH₂-CH₂-) and the two outer methylene groups (-CH₂-OH), leading to only two signals for the eight methylene protons.
-
Chemical Shift: The protons on the carbons adjacent to the electronegative oxygen atoms (-CH₂-OH) are deshielded and thus appear at a higher chemical shift (downfield) compared to the inner methylene protons.
-
Spin-Spin Coupling: The coupling patterns (multiplicity) arise from the interaction of neighboring non-equivalent protons.
-
The -OH protons appear as a triplet due to coupling with the adjacent two protons of the -CH₂-OH group.
-
The -CH₂-OH protons are split into a quartet by the two neighboring protons of the inner methylene group and the one proton of the hydroxyl group.
-
The -CH₂-CH₂- protons appear as a quintet because they are coupled to the two protons on the adjacent -CH₂-OH group on one side and the two protons on the other inner methylene group.
-
Diagram: ¹H NMR Spin-Spin Coupling in this compound
Caption: Spin-spin coupling pathways in this compound.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule.
-
Sample Preparation:
-
A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 30 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Instrumental Parameters (Example for a 100 MHz Spectrometer):
-
Observed Nucleus: ¹³C
-
Frequency: 100 MHz
-
Pulse Angle: 45°
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Proton decoupled (to simplify the spectrum to single lines for each carbon)
-
Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound shows only two signals:
| Assignment | Chemical Shift (δ, ppm) |
| -C H₂-OH | ~62 |
| -C H₂-C H₂- | ~29 |
Source: Adapted from available spectral data.
Causality in Interpretation:
-
Chemical Equivalence: The two outer carbons (-CH₂-OH) are chemically equivalent, as are the two inner carbons (-CH₂-CH₂-).
-
Chemical Shift: The carbons bonded to the electronegative oxygen atoms are deshielded and resonate at a higher chemical shift (downfield) compared to the more shielded inner carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin liquid film.
-
Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid can be placed directly onto the ATR crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
The FTIR spectrum of this compound is dominated by the characteristic absorptions of the O-H and C-H bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~2940-2880 | C-H stretch (sp³) | Alkane |
| ~1050 | C-O stretch | Primary Alcohol |
Source: Adapted from NIST Chemistry WebBook and other sources.[4]
Causality in Interpretation:
-
Broad O-H Stretch: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.
-
C-H and C-O Stretches: The positions of the C-H and C-O stretching vibrations are characteristic of primary alcohols.
Diagram: Key Vibrational Modes of this compound
Caption: Major IR absorptions of this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
The choice of ionization technique is crucial and depends on the information sought.
-
Electron Ionization (EI-MS) - for Fragmentation Analysis:
-
Sample Introduction: Typically coupled with Gas Chromatography (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.
-
Ionization Energy: 70 eV.
-
-
Electrospray Ionization (ESI-MS) - for Molecular Ion Detection:
-
Sample Introduction: A dilute solution of this compound in a solvent such as methanol or acetonitrile is infused directly into the ESI source.
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules.
-
Electron Ionization (EI-MS): This "hard" ionization technique causes significant fragmentation. The molecular ion peak (M⁺) at m/z 90 may be weak or absent.
| m/z | Proposed Fragment |
| 72 | [M - H₂O]⁺ |
| 57 | [C₄H₉]⁺ |
| 44 | [C₂H₄O]⁺ |
| 42 | [C₃H₆]⁺ |
| 31 | [CH₂OH]⁺ |
Source: Adapted from NIST Chemistry WebBook and ChemicalBook.[3][5][6]
Electrospray Ionization (ESI-MS): This "soft" ionization technique typically results in minimal fragmentation and a prominent pseudomolecular ion.
| m/z | Proposed Ion |
| 91 | [M + H]⁺ (protonated molecule) |
| 113 | [M + Na]⁺ (sodium adduct) |
Source: SWGDrug Monograph.[7]
Causality in Ionization Choice:
-
EI-MS is ideal for structural elucidation through the analysis of predictable fragmentation patterns, which can be compared to spectral libraries for compound identification.
-
ESI-MS is preferred when the primary goal is to determine the molecular weight of the analyte with high confidence, as it minimizes fragmentation and primarily forms protonated or adducted molecules.
Diagram: Mass Spectrometry Workflow
Caption: Generalized workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Spectroscopic Portrait
The spectroscopic characterization of this compound, through the synergistic application of NMR, FTIR, and Mass Spectrometry, provides a comprehensive and unambiguous structural confirmation. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides insights into fragmentation pathways. For the researcher, scientist, or drug development professional, a thorough understanding of these techniques and the rationale behind their application is paramount for ensuring the identity, purity, and quality of this vital chemical building block.
References
- BASF. (n.d.). This compound | CAS No.:110-63-4. BASF Product Finder.
-
Wikipedia. (2024). This compound. Retrieved from [Link]
- SWGDrug. (2005). This compound.
-
ResearchGate. (n.d.). ¹H NMR spectra of a) 1,4‐butanediol... Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis of this compound: A microwave spectroscopy study. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. labinsights.nl [labinsights.nl]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
1,4-Butanediol (BDO) in Macromolecular Engineering: A Technical Guide to Polymer Architecture and Synthesis
Executive Summary
This technical guide analyzes the critical utility of 1,4-Butanediol (BDO) as a primary chain extender and monomer in advanced polymer synthesis.[1] While BDO is structurally simple, its primary hydroxyl reactivity and four-carbon spacer provide a unique balance of flexibility and crystallization capability.[1] This guide focuses on three distinct polymer classes: Thermoplastic Polyurethanes (TPU), Polybutylene Terephthalate (PBT), and Polybutylene Succinate (PBS), with a specific lens on synthesis protocols, reaction kinetics, and biomedical relevance for drug delivery systems.[1]
Molecular Architecture & Reactivity Profile
BDO (HO-(CH₂)₄-OH) is a linear glycol.[1] Its utility in polymer chemistry is defined by two factors:
-
Primary Hydroxyl Selectivity: Unlike isomeric diols (e.g., 1,2- or 1,3-butanediol), BDO possesses two primary hydroxyl groups.[1] This results in faster reaction kinetics with isocyanates and carboxylic acids, reducing steric hindrance during polymerization [1].[1]
-
The C4 Spacer Effect: The four-carbon chain allows for specific conformational folding.[1] In polyurethanes, this length is optimal for hydrogen bonding between hard segments, driving phase separation and high-performance mechanical properties.[1]
Thermoplastic Polyurethanes (TPU): Engineering the Hard Segment
In TPU synthesis, BDO acts as the chain extender .[1] It reacts with diisocyanates (e.g., MDI) to form the "hard segment," which provides tensile strength and acts as a physical crosslink within the soft polyol matrix.[1]
Experimental Protocol: One-Shot Solvent-Free Synthesis
Objective: Synthesis of a standard polyester-based TPU elastomer.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI) (Molten, 50°C)
-
Polyester Polyol (Mn ~2000 g/mol ) (Degassed, 80°C)
-
This compound (Dry, <0.05% water content)
Methodology:
-
Stoichiometric Calculation: Calculate the Hard Segment Content (HSC) based on the target Shore hardness.[1] A typical NCO:OH ratio is maintained at 1.02:1 to ensure complete molecular weight build-up [2].[1]
-
Degassing: Heat the polyol and BDO mixture to 80°C in a reaction kettle under vacuum (-0.1 MPa) for 30 minutes to remove moisture. Critical Step: Moisture reacts with MDI to form CO₂ bubbles, compromising structural integrity.
-
Reaction Initiation: Add molten MDI rapidly to the polyol/BDO mixture under high-shear agitation (2000 rpm).
-
Exotherm Monitoring: The reaction is highly exothermic.[1] Monitor temperature rise; a spike to 120–140°C within 60 seconds indicates successful urethane formation.
-
Curing: Pour the viscous prepolymer onto a Teflon-coated tray. Post-cure at 100°C for 24 hours to complete the reaction.[1]
Validation:
-
FTIR Analysis: Disappearance of the NCO peak at 2270 cm⁻¹ confirms reaction completion.[1]
-
DSC: Distinct T_g (soft segment) and T_m (hard segment) peaks confirm microphase separation.
Visualization: TPU Morphology & Phase Separation
The following diagram illustrates how BDO contributes to the "Hard Segment" domains, which act as virtual crosslinks.
Figure 1: Mechanism of TPU formation showing BDO's role in generating crystalline hard segments.
Polybutylene Terephthalate (PBT): Transesterification Kinetics
PBT is a semi-crystalline engineering thermoplastic produced via the polycondensation of BDO and Dimethyl Terephthalate (DMT) or Terephthalic Acid (PTA).[1][2]
Technical Data: PBT vs. PET
BDO confers PBT with a faster crystallization rate compared to Ethylene Glycol (in PET), making it superior for injection molding (shorter cycle times).[1]
| Property | PBT (BDO-based) | PET (Ethylene Glycol-based) | Mechanism |
| Crystallization Rate | Fast | Slow | C4 chain flexibility allows rapid folding into crystal lattice.[1] |
| Melting Point (Tm) | ~223°C | ~260°C | Longer aliphatic chain reduces lattice energy density. |
| Processing Temp | 240–260°C | 270–290°C | Lower Tm allows lower energy processing. |
Synthesis Workflow
The synthesis occurs in two stages to drive the equilibrium forward by removing byproducts (Methanol or Water) [3].[1][2]
Figure 2: Two-stage synthesis of PBT.[1] Efficient removal of BDO in Stage 2 is critical for MW buildup.
The PTMEG Pathway: BDO as a Precursor
While BDO is a monomer, it is also the feedstock for Tetrahydrofuran (THF) , which is ring-opened to form Polytetramethylene Ether Glycol (PTMEG) .[1] PTMEG is the premium soft segment for high-performance TPUs and Spandex.[1]
-
Reaction: Acid-catalyzed dehydration of BDO
THF Cationic Ring-Opening Polymerization PTMEG [4].[1] -
Significance: PTMEG soft segments provide superior hydrolytic stability and low-temperature flexibility compared to polyester polyols.
Biomedical Applications: PBS & Drug Delivery
For drug development professionals, the relevance of BDO lies in Polybutylene Succinate (PBS) and its copolymers.[1] PBS is a biodegradable aliphatic polyester synthesized from BDO and Succinic Acid.[1]
Drug Delivery Systems (Microspheres)
PBS is increasingly used as a matrix for controlled drug release due to its biocompatibility and tunable degradation rate [5].[1]
-
Application: Encapsulation of hydrophobic drugs (e.g., L-dopa, Curcumin).[1]
-
Mechanism: Bulk erosion via hydrolysis of the ester linkages.[1]
-
Safety Profile: BDO is metabolized in vivo to gamma-hydroxybutyrate (GHB) and eventually to CO₂ and water via the Krebs cycle.[1] Note: Residual solvent analysis in pharmaceutical polymers is critical due to BDO's acute toxicity profile (CNS depression) [6].
Diagram: Hydrolytic Degradation Pathway
The following diagram outlines the breakdown of PBS in a physiological environment.[1]
Figure 3: Biodegradation pathway of PBS drug carriers.[1] The polymer erodes to release the drug, while the backbone metabolizes safely.
References
-
Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems. ResearchGate. Link
-
Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane. ACS Omega.[1] Link[1]
-
Production Process of Polybutylene Terephthalate (PBT). ChemAnalyst. Link
-
Polytetramethylene Ether Glycol (PTMEG) Production. Caloong Chemical.[1] Link
-
Recent insight into the biomedical applications of polybutylene succinate. Express Polymer Letters. Link
-
This compound Safety Data Sheet & Toxicity. OECD SIDS. Link[1]
Sources
Technical Guide: Catalytic Dehydrogenation of 1,4-Butanediol to Gamma-Butyrolactone
[1][2][3]
Executive Summary
Gamma-butyrolactone (GBL) is a critical industrial solvent and a precursor for pyrrolidones (e.g., NMP, 2-pyrrolidone), herbicides, and pharmaceuticals. While GBL can be derived from maleic anhydride via hydrogenation, the dehydrogenation of this compound (BDO) represents a more atom-efficient, direct route, particularly when BDO is sourced from bio-based feedstocks.
This guide details the physicochemical drivers of this transformation, focusing on the copper-catalyst interface, thermodynamic constraints, and a validated bench-scale protocol for researchers.
Regulatory Notice: GBL is a controlled substance precursor in many jurisdictions (e.g., List I Chemical in the U.S.). This guide is intended strictly for authorized industrial and research personnel operating within compliant facilities.
Mechanistic & Thermodynamic Framework
The Reaction Pathway
The conversion of BDO to GBL is not a single-step elimination.[1][2] It is a multi-stage dehydrogenative cyclization. The consensus mechanism involves an initial surface-mediated dehydrogenation to an aldehyde intermediate, followed by spontaneous cyclization and a second dehydrogenation.[3][4]
The Stepwise Mechanism:
-
First Dehydrogenation: 1,4-BDO adsorbs onto the metal surface (typically Cu).[3] The O-H and C-H bonds are cleaved, releasing
and forming 4-hydroxybutanal . -
Hemiacetal Cyclization: The terminal aldehyde group reacts intramolecularly with the hydroxyl group to form a cyclic hemiacetal, 2-hydroxytetrahydrofuran (2-HTHF) . This step is often equilibrium-limited and rapid.
-
Second Dehydrogenation: The hemiacetal undergoes a final oxidative dehydrogenation on the catalyst surface to yield the thermodynamically stable lactone, GBL .
Thermodynamic Parameters
The overall reaction is endothermic and entropy-driven .
-
Enthalpy (
): Positive (~60–70 kJ/mol). Heat input is required to sustain the reaction temperature. -
Entropy (
): Positive, due to the generation of two moles of hydrogen gas for every mole of lactone. -
Equilibrium: High temperatures (>200°C) and low pressures favor the forward reaction (Le Chatelier’s principle).
Visualization of the Reaction Pathway
The following diagram illustrates the molecular transformation and the role of the catalyst surface.
Figure 1: The reaction proceeds via an aldehyde intermediate and a cyclic hemiacetal before final oxidation to the lactone.
Catalyst Technology: The Role of Copper
Copper (Cu) is the industry standard for this reaction due to its unique ability to selectively break C-H and O-H bonds without cleaving C-C or C-O bonds (which would lead to hydrogenolysis byproducts).
Active Sites and Selectivity
-
Metallic Copper (
): The active species. It must be maintained in a reduced state. -
Support Interaction:
-
Silica (
): Preferred. Inert supports prevent side reactions. -
Alumina (
): Avoid. Acidic sites on alumina promote dehydration of BDO to Tetrahydrofuran (THF) , a common impurity.
-
-
Promoters: Zinc (Zn) and Chromium (Cr) are often added to stabilize the copper dispersion and prevent sintering at the high operating temperatures (200°C+).
Catalyst Deactivation
-
Sintering: Agglomeration of Cu particles reduces surface area.
-
Coking: Polymerization of aldehyde intermediates can foul the surface. Hydrogen co-feeding (though thermodynamically counter-productive) is sometimes used in trace amounts to keep the surface clean.
Experimental Protocol (Bench-Scale)
This protocol describes a vapor-phase fixed-bed dehydrogenation . This method is preferred over liquid-phase slurry reactors for kinetic control and ease of product separation.
Equipment Setup
-
Reactor: Stainless steel tubular reactor (e.g., 1/2" OD), vertically mounted.
-
Heating: Split-zone tube furnace capable of 300°C.
-
Catalyst Bed: 10g of Copper Chromite or Cu/SiO2 pellets (pre-reduced).
-
Feed System: HPLC pump for BDO; Mass Flow Controller (MFC) for carrier gas (
).
Operational Parameters
| Parameter | Value | Rationale |
| Temperature | 230°C ± 5°C | Balances rate vs. sintering risk. <200°C is too slow; >260°C increases coking. |
| Pressure | Atmospheric (1 bar) | Low pressure favors dehydrogenation (Le Chatelier). |
| LHSV | 0.5 – 2.0 | Liquid Hourly Space Velocity. Optimized for >98% conversion. |
| Carrier Gas | Aids in desorption of |
Step-by-Step Procedure
-
Catalyst Activation (Crucial):
-
Load the catalyst.[5]
-
Purge with
. -
Switch to 5%
in . -
Ramp temperature to 200°C at 2°C/min. Caution: Reduction of CuO is exothermic. Monitor bed exotherms to prevent sintering.
-
Hold for 2 hours until water evolution ceases.
-
-
Reaction Initiation:
-
Switch gas flow to pure
. -
Increase furnace temperature to 230°C.
-
Start BDO feed via HPLC pump.
-
Pre-heat zone ensures BDO enters the catalyst bed as a vapor.
-
-
Product Collection:
-
Pass reactor effluent through a condenser (cooled to 10°C).
-
Collect liquid condensate (Crude GBL).
-
Vent non-condensable gas (
). Safety: Vent to a fume hood or flare; is flammable.
-
-
Purification:
-
Perform fractional distillation on the crude condensate.
-
Water/THF Cut: <100°C.
-
BDO Recycle Cut: >210°C.
-
Pure GBL: Collect fraction at 204–205°C.
-
Process Flow Diagram
Figure 2: Experimental setup for the continuous vapor-phase synthesis of GBL.
Analytics & Quality Control
Quantification of conversion and selectivity is performed via Gas Chromatography (GC).[6]
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm).
-
Detector: FID (Flame Ionization Detector).
-
Key Impurities to Monitor:
Calculation of Selectivity:
Safety & References
Safety Considerations
-
Hydrogen Evolution: The reaction generates stoichiometric quantities of hydrogen gas.[8] Systems must be grounded and vented to prevent explosion hazards.
-
Chemical Handling:
-
This compound: Low acute toxicity but is a CNS depressant.
-
GBL: Rapidly metabolized to GHB in vivo. Handle with strict inventory controls and avoid skin contact.
-
-
Catalyst Handling: Reduced copper catalysts are pyrophoric . Do not expose hot catalysts to air. Passivate with 1%
in before unloading.
References
-
Mechanism of Dehydrogenation
- Title: "Selectively regulated vapour phase dehydrogenation of this compound to γ-butyrolactone employing a copper-based ceria c
- Source: New Journal of Chemistry (RSC)
-
URL:[Link]
-
Industrial Process & Catalysts
-
Title: "Dehydrogenation of this compound to γ-butyrolactone (US Patent 5955620A)"[5]
- Source: Google P
- URL
-
-
Catalyst Support Effects
-
Thermodynamics & Kinetics
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. The selectively regulated vapour phase dehydrogenation of this compound to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5955620A - Dehydrogenation of this compound to γ-butyrolactone - Google Patents [patents.google.com]
- 6. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Dehydrogenation of this compound (1,4-BD) to gamma-Butyrolactone (GBL) - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. CN203295405U - Dehydrogenation reaction device for GBL (gamma-butyrolactone) preparation using butanediol - Google Patents [patents.google.com]
1,4-Butanediol: Toxicokinetic Mechanisms, Hazard Profile, and Analytical Protocols
The following technical guide provides an in-depth analysis of 1,4-Butanediol (1,4-BD), structured to serve researchers and drug development professionals.
Technical Whitepaper for Research & Development Professionals
Executive Summary
This compound (1,4-BD) represents a unique toxicological paradox: it is a ubiquitous industrial solvent generally regarded as safe for polymer synthesis, yet it functions as a potent metabolic prodrug for gamma-hydroxybutyrate (GHB) in biological systems. This guide dissects the "Trojan Horse" mechanism of 1,4-BD toxicity, delineates its competitive metabolic pathways, and establishes rigorous protocols for analytical detection and safe handling in a laboratory setting.
Physicochemical Properties & The Biological "Trojan Horse"
While 1,4-BD is chemically stable in vitro, its in vivo behavior is defined by rapid enzymatic conversion. Researchers must treat 1,4-BD not merely as a solvent, but as a pharmacologically active precursor.
| Property | Specification | Relevance to Safety |
| CAS Number | 110-63-4 | Unique identifier for inventory tracking. |
| Physical State | Viscous Colorless Liquid | Low volatility reduces inhalation risk at STP, but mist is hazardous. |
| Boiling Point | 235 °C | High boiling point requires specific GC column temperature gradients. |
| Solubility | Miscible in Water/Ethanol | Facilitates rapid systemic absorption and distribution in biological assays. |
| Lipophilicity | Low (LogP ≈ -0.83) | Despite low lipophilicity, active transport allows blood-brain barrier penetration after metabolism. |
Toxicokinetics: The Metabolic Activation Pathway
The primary hazard of 1,4-BD lies in its metabolism. Unlike direct neurotoxins, 1,4-BD is relatively inert until acted upon by Alcohol Dehydrogenase (ADH).
Mechanism of Action
Upon ingestion or systemic absorption, 1,4-BD acts as a substrate for ADH, converting to gamma-hydroxybutyraldehyde, which is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into GHB.[1][2] This results in a delayed onset of CNS depression compared to direct GHB administration, often leading to "stacking" doses by unaware subjects.
Critical Insight: Co-administration with Ethanol creates a competitive inhibition scenario. Since ADH has a higher affinity for ethanol, 1,4-BD metabolism is paused, creating a reservoir of unmetabolized 1,4-BD. Once ethanol is cleared, a sudden surge of GHB production occurs, potentially leading to fatal respiratory depression.
Pathway Visualization
The following diagram illustrates the metabolic conversion and the competitive inhibition node involving Ethanol and Fomepizole.
Figure 1: Metabolic activation of this compound into GHB, highlighting the rate-limiting ADH step susceptible to competitive inhibition by Ethanol and therapeutic blockade by Fomepizole.
Hazard Profile & Toxicity Data
The toxicity of 1,4-BD is species-dependent but consistently manifests as steep dose-response curves regarding CNS depression.
Quantitative Toxicity Data (LD50)
| Species | Route | LD50 Value | Interpretation |
| Rat | Oral | 1,500 - 1,780 mg/kg | Moderate acute toxicity; narrow therapeutic index if used as a drug. |
| Mouse | Oral | ~2,000 mg/kg | Slightly higher tolerance than rats.[3] |
| Rat | Dermal | > 5,000 mg/kg | Low dermal absorption risk intact skin; high risk if abraded.[1] |
| Human | Oral | Est. 1.0 - 3.0 g (Total Dose) | Not LD50. Toxic effects (coma/seizure) begin at doses >1g. |
Clinical Presentation of Toxicity[1][3][4]
-
Phase 1 (0-30 min): Mild euphoria, dizziness (solvent effect).
-
Phase 2 (30-120 min): Rapid onset of GHB-induced sedation, bradycardia, hypothermia, and Cheyne-Stokes respiration.
-
Phase 3 (Recovery): Abrupt awakening ("emergence phenomenon") often accompanied by agitation.
Analytical Protocol: GC-MS Detection
For researchers verifying purity or detecting contamination, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. 1,4-BD is polar; therefore, derivatization or polar columns are required to prevent peak tailing.
Validated Workflow
Objective: Quantify 1,4-BD in aqueous or biological matrices.
-
Sample Preparation:
-
Matrix: Urine, Plasma, or Aqueous Solution.
-
Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane/Methanol (7:3 v/v) .[4] This mixture ensures recovery of the polar diol.
-
-
Internal Standard: Add this compound-d8 or 1,5-Pentanediol to correct for extraction efficiency.
-
Instrumentation (GC-MS/FID):
-
Column: DB-WAX or VF-1701ms (Polar phase essential).
-
Injection: Splitless mode at 250°C.
-
Oven Program: Hold 60°C (1 min) → Ramp 20°C/min to 240°C → Hold (5 min).
-
Analytical Logic Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of this compound, distinguishing between direct injection and derivatization paths.
Regulatory Landscape & Compliance
Researchers must navigate complex legal frameworks. While 1,4-BD is an industrial chemical, its diversion potential triggers strict scrutiny.[5]
-
United States (DEA): 1,4-BD is not a scheduled Controlled Substance per se. However, under the Federal Analog Act , it is treated as a Schedule I substance if intended for human consumption (as a GHB analog).
-
List I Chemical: It is designated as a "Chemical of Concern" and appears on the Special Surveillance List.
-
EU (ECHA): Classified as Acute Tox. 4 (Oral) and STOT SE 3 (Drowsiness).
-
Research Compliance: Laboratories should maintain strict inventory logs (cradle-to-grave tracking) to demonstrate "legitimate industrial/scientific use" and prevent diversion accusations.
Safe Handling & Emergency Protocols
Primary Hazard: Respiratory depression via ingestion. Secondary Hazard: Eye irritation and mild skin irritation.[3]
-
PPE: Butyl rubber gloves (nitrile offers poor resistance to diols over time), safety goggles, and lab coat.
-
Storage: Hygroscopic. Store in tightly sealed containers under nitrogen atmosphere if high purity is required.
-
Spill Management: Absorb with inert material (vermiculite).[6] Do not wash into drains (high biological oxygen demand).
References
-
National Toxicology Program (NTP). (2021). Toxicity Report on this compound. National Institutes of Health.[7] Link
-
Drug Enforcement Administration (DEA). (2023). This compound: Diversion Control Division Fact Sheet. U.S. Department of Justice. Link
-
European Chemicals Agency (ECHA). (2024). Substance Information: this compound.[1][2][8][3][5][6][7][9][10][11][12][13] ECHA Registration Dossier. Link
-
Snead, O. C., & Gibson, K. M. (2005). Gamma-hydroxybutyric acid.[8][14][10][13] New England Journal of Medicine. Link
-
World Health Organization (WHO). (2014). Review of this compound. Expert Committee on Drug Dependence. Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cybra.lodz.pl [cybra.lodz.pl]
- 4. BAuA - Articles - MAK Commission: this compound - Determination of this compound in workplace air using gas chromatography (GC-FID) - Federal Institute for Occupational Safety and Health [baua.de]
- 5. researchgate.net [researchgate.net]
- 6. media.erapol.com.au [media.erapol.com.au]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. gantrade.com [gantrade.com]
- 11. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1,4-Butanediol using Gas Chromatography
Introduction: The Analytical Imperative for 1,4-Butanediol Quantification
This compound (BDO), a colorless, viscous liquid, is a significant chemical intermediate in the industrial synthesis of polymers such as polyurethanes and polybutylene terephthalate (PBT).[1] Its purity is a critical determinant of the final polymer's characteristics and performance. Beyond its industrial utility, BDO is also a compound of interest in clinical and forensic toxicology due to its potential for abuse as a precursor to gamma-hydroxybutyrate (GHB), a central nervous system depressant.[2] Consequently, robust and reliable analytical methods for the precise quantification of BDO are essential for quality control in manufacturing, ensuring the safety of consumer products, and in law enforcement.
Gas chromatography (GC) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like BDO. Its high resolution and sensitivity, coupled with a variety of detection methods, make it exceptionally well-suited for the quantification of BDO in diverse matrices, from industrial process streams to biological samples. This application note provides a comprehensive guide to validated GC methodologies for BDO quantification, detailing both direct injection and derivatization approaches. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data of the highest integrity.
The Challenge of this compound Analysis by Gas Chromatography
The analysis of this compound by gas chromatography presents a unique set of challenges primarily stemming from its physicochemical properties. As a diol, BDO is a polar molecule with two hydroxyl groups, which can lead to peak tailing in GC analysis due to interactions with active sites in the injector and on the column. Furthermore, its relatively high boiling point of 230°C necessitates elevated temperatures for volatilization, which can pose challenges for thermal stability and column bleed.
To address these challenges, two primary analytical strategies are employed:
-
Direct Injection: This approach involves the direct introduction of a diluted sample into the GC system. It is a simpler and faster method but requires careful optimization of the GC system to minimize peak tailing and ensure accurate quantification. The choice of a suitable capillary column with a phase that can effectively shield active sites is critical.
-
Derivatization: This technique involves chemically modifying the BDO molecule to create a less polar and more volatile derivative prior to GC analysis. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization strategy for diols. This process significantly reduces peak tailing and improves chromatographic performance.[3]
The selection between these two approaches depends on the specific analytical requirements, including the sample matrix, the required sensitivity, and the available instrumentation.
Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a robust and widely applicable approach for the quantification of BDO in relatively clean matrices, such as in the determination of purity or as a related substance in pharmaceutical products.[4][5]
Protocol: Direct Injection GC-FID
1. Sample Preparation:
- Accurately weigh the sample to achieve a final BDO concentration of approximately 2.0 mg/mL.[2]
- Dilute the sample to the final volume with a suitable solvent such as methanol or acetonitrile.[2][4] Note: If gamma-hydroxybutyrate (GHB) is also a potential analyte, avoid using methanol as it can react with GHB.[2]
- Prepare a standard solution of this compound at a similar concentration (approximately 2.0 mg/mL) in the same solvent.[2]
- If using an internal standard, prepare a stock solution (e.g., 1.2 mg/mL dodecane in methanol) and add it to both the sample and standard solutions.[2]
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.
- Column: A non-polar capillary column such as a DB-1 (100% dimethylpolysiloxane) or a 5% phenyl/95% methyl silicone column is recommended.[2][5] A typical dimension is 30 m x 0.53 mm i.d. x 2.65 µm film thickness.[5]
- Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 3.5 mL/min).[5]
- Injector: Split/splitless injector. A split ratio of 1:2 or higher is recommended to avoid column overload.[5]
- Temperatures:
- Injector: 210°C - 260°C[2][5]
- Detector: 260°C - 300°C[2][5]
- Oven Program:
- Initial Temperature: 60°C, hold for 2 minutes.[5]
- Ramp: Increase to 250°C at a rate of 20°C/min.[5]
- Final Hold: Hold at 250°C for 10 minutes.[5]
- Injection Volume: 1 µL[5]
3. Data Analysis:
- Quantify the this compound peak based on its peak area relative to the external standard or the internal standard.
- Construct a calibration curve using a series of standards of known concentrations to ensure linearity over the desired analytical range.
Method Validation Insights
A validated direct injection GC-FID method for BDO as a related impurity in a drug product demonstrated excellent performance.[4][5] The method was found to be specific, precise, accurate, and linear over a wide concentration range.[4][5] The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 77 ppm and 253 ppm, respectively, showcasing the sensitivity of the method.[4] The average recovery was found to be 100.2%, indicating high accuracy.[4]
Direct Injection Workflow
Caption: Workflow for Direct Injection GC-FID Analysis of this compound.
Method 2: Silylation Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)
For complex matrices or when higher sensitivity and confirmatory results are required, derivatization followed by GC-MS analysis is the preferred method. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl groups of BDO into non-polar trimethylsilyl ethers, which exhibit improved peak shape and volatility.[3][6]
Protocol: Silylation Derivatization GC-MS
1. Sample Preparation and Derivatization:
- Accurately transfer a known amount of the sample (liquid or a dried extract) into a reaction vial.
- If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add a suitable solvent (e.g., 500 µL of acetonitrile) and the silylating reagent (e.g., 250 µL of BSTFA) to the dried sample.[7]
- Seal the vial tightly and heat at approximately 70°C for 15-30 minutes to ensure complete derivatization.[7]
- Cool the vial to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: A GC system coupled to a Mass Spectrometer (MS).
- Column: A non-polar or medium-polarity capillary column is suitable (e.g., 5% phenyl/95% methyl silicone).
- Carrier Gas: Helium at a constant flow.
- Injector: Split/splitless injector.
- Temperatures:
- Injector: 250°C
- Transfer Line: 280°C
- Oven Program: A temperature program similar to the direct injection method can be used as a starting point, but may need to be optimized for the separation of the derivatized BDO from other sample components.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. The trimethylsilyl derivative of BDO will produce characteristic fragment ions that can be monitored.
3. Data Analysis:
- Identify the derivatized BDO peak by its retention time and mass spectrum.
- For quantification in SIM mode, monitor characteristic ions of the BDO-TMS derivative.
- Use a calibration curve prepared from derivatized BDO standards for accurate quantification.
Derivatization Workflow
Caption: Workflow for Silylation Derivatization GC-MS Analysis of this compound.
Data Presentation: Comparison of GC Methods for this compound Quantification
| Parameter | Direct Injection GC-FID | Silylation Derivatization GC-MS | Rationale for Choice |
| Principle | Direct analysis of the native compound. | Analysis of a less polar, more volatile derivative. | Derivatization overcomes issues of polarity and high boiling point. |
| Sample Preparation | Simple dilution. | Multi-step: drying, reagent addition, heating. | Direct injection is faster for clean samples. Derivatization is necessary for complex matrices. |
| Instrumentation | GC with Flame Ionization Detector (FID). | GC with Mass Spectrometer (MS). | FID is a robust, universal detector for hydrocarbons. MS provides structural information for confirmation. |
| Column | Non-polar (e.g., DB-1) or slightly polar. | Non-polar or medium-polarity. | A non-polar column is generally suitable for both, but the choice depends on the sample matrix. |
| Selectivity | Based on retention time. | Based on retention time and mass spectrum. | GC-MS offers higher selectivity and is less prone to interferences. |
| Sensitivity | Good, with LOQ in the ppm range.[4] | Excellent, especially in SIM mode. | Derivatization can improve sensitivity by enhancing chromatographic efficiency. |
| Common Issues | Peak tailing due to the polarity of BDO. | Incomplete derivatization, reagent artifacts. | Careful optimization of GC parameters is needed for direct injection. Derivatization requires careful control of reaction conditions. |
| Typical Applications | Purity assessment, quality control of raw materials, analysis of pharmaceutical impurities.[4][5] | Trace analysis in complex matrices (e.g., biological fluids), confirmatory analysis in forensic cases.[8] | The choice of method is dictated by the analytical objective and the nature of the sample. |
Troubleshooting Common Issues in this compound GC Analysis
A common challenge in the GC analysis of BDO is peak tailing, which can compromise resolution and quantification.[9][10]
-
Symptom: Tailing peaks for BDO.
-
Possible Cause (Direct Injection): Active sites in the injector liner, column, or connections are interacting with the hydroxyl groups of BDO.[10]
-
Solution:
-
Use a deactivated inlet liner.
-
Ensure all connections are properly made to avoid dead volume.[10]
-
Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
-
Condition the column according to the manufacturer's instructions.
-
Consider using a column with a more inert phase.
-
-
Possible Cause (Derivatization): Incomplete derivatization reaction.
-
Solution:
-
Ensure the sample is completely dry before adding the derivatization reagent.
-
Optimize the reaction time and temperature.
-
Use a fresh bottle of the derivatization reagent, as they are sensitive to moisture.[7]
-
-
Conclusion
The quantification of this compound by gas chromatography is a powerful and versatile analytical approach. For routine analysis of relatively clean samples, a direct injection GC-FID method offers a simple, rapid, and reliable solution. For more challenging matrices or when higher sensitivity and confirmatory data are required, silylation derivatization followed by GC-MS is the method of choice. By understanding the principles behind each method and implementing the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this compound, ensuring the quality and safety of their products and contributing to reliable forensic investigations.
References
-
A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (this compound) IN BUSULFAN DRUG. (2018). RASĀYAN Journal of Chemistry, 14(2). Available at: [Link]
-
Determination of this compound in workplace air using gas chromatography (GC-FID). (2021). The MAK-Collection for Occupational Health and Safety. Available at: [Link]
-
This compound - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
This compound. (2005). SWGDrug. Available at: [Link]
-
A simple GC method for determination of cryoprotector diols this compound or 2,3-butanediol in isolated rat hepatocytes. (2000). ResearchGate. Available at: [Link]
-
What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. (2014). ResearchGate. Available at: [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (2015). Royal Society of Chemistry. Available at: [Link]
-
A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (this compound) IN BUSULFAN DRUG. (2021). ResearchGate. Available at: [Link]
-
(PDF) A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (this compound) IN BUSULFAN DRUG. (2021). ResearchGate. Available at: [Link]
-
Capillary gas chromatographic determination of this compound and gamma-hydroxybutyrate in human plasma and urine. (2000). PubMed. Available at: [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. Available at: [Link]
-
GC Troubleshooting—Tailing Peaks. (2018). YouTube. Available at: [Link]
-
Precipitation after derivatization with BSTFA?. (2019). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
High-Performance Liquid Chromatography Analysis of 1,4-Butanediol (1,4-BDO) and Derivatives
From Industrial Fermentation to Forensic Toxicology
Executive Summary & Strategic Method Selection
1,4-Butanediol (1,4-BDO) presents a classic "invisible analyte" challenge in HPLC: it lacks a distinct chromophore, rendering standard UV-Vis detection ineffective. Furthermore, its metabolic and chemical relationship with Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB) creates a complex analytical triad requiring precise separation to prevent false positives, particularly in forensic contexts.
This Application Note moves beyond generic recipes to provide two distinct, validated workflows tailored to the analyte's concentration and matrix:
-
Protocol A (Industrial/Fermentation): Uses Refractive Index (RID) or ELSD for high-concentration purity and fermentation monitoring.
-
Protocol B (Forensic/Trace): Uses LC-MS/MS for low-level detection in biological matrices, addressing the critical GHB-to-GBL in-source conversion issue.[1]
Method Selection Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate detection mode based on sample matrix and sensitivity requirements.
Figure 1: Strategic decision matrix for selecting 1,4-BDO analytical workflows.
The Chemical Triad: 1,4-BDO, GBL, and GHB[2][3]
Understanding the interconversion between these species is vital for accurate quantification.
-
1,4-BDO: Stable diol, metabolic precursor to GHB.
-
GBL: Lactone form, hydrolyzes to GHB in basic conditions.
-
GHB: Hydroxy-acid, cyclizes to GBL in acidic conditions (and heat).
Figure 2: Chemical relationship and interconversion pathways. Note the Acid/Heat pathway (Red) which occurs in LC-MS sources.
Protocol A: Industrial Purity & Fermentation (HPLC-RID)
Application: Quality control of raw materials, monitoring fermentation broths. Principle: Ion-exclusion chromatography separates organic acids and alcohols based on pKa and size. RID detects bulk property changes (refractive index).
Instrument Configuration
-
System: HPLC with Refractive Index Detector (RID).
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent (e.g., Phenomenex Rezex ROA).
-
Column Temperature: 50°C to 60°C (Critical for resolution and lowering viscosity).
-
Detector Temperature: 50°C (Must match column to prevent baseline drift).
Reagents & Mobile Phase
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.
-
Why? Protonates organic acids (like GHB) to ensure they interact with the stationary phase properly.
-
-
Flow Rate: 0.6 mL/min (Isocratic).
Step-by-Step Workflow
-
System Equilibration: Purge RID reference cell with fresh mobile phase for at least 20 minutes. Allow baseline to stabilize for 1 hour.
-
Sample Prep (Fermentation Broth):
-
Centrifuge broth at 10,000 rpm for 5 min.
-
Filter supernatant through 0.22 µm PVDF filter.
-
Dilute 1:10 with Mobile Phase to match matrix viscosity.
-
-
Injection: 10–20 µL.
-
Run Time: 30 minutes.
Expected Performance (Data Table)
| Analyte | Retention Time (min) | LOD (mg/mL) | Linearity (R²) |
| GHB | 12.5 | 0.05 | > 0.999 |
| 1,4-BDO | 18.2 | 0.05 | > 0.999 |
| GBL | 22.1 | 0.05 | > 0.999 |
| Glycerol | 13.8 | 0.02 | > 0.999 |
Note: Retention times vary by column age and exact temperature.
Protocol B: Forensic & Bioanalysis (LC-MS/MS)
Application: Toxicology (Blood/Urine), trace impurity analysis.[2][3] Principle: Reverse Phase (C18) separation with Triple Quadrupole Mass Spectrometry (MRM).
Instrument Configuration
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).
-
Column: Waters HSS T3 (100 x 2.1 mm, 1.8 µm) or Agilent ZORBAX Eclipse Plus C18.
-
Why HSS T3? Superior retention for polar compounds like GHB compared to standard C18.
-
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[4][5]
Mobile Phase & Gradient
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Methanol (or Acetonitrile).
-
Flow Rate: 0.3 mL/min.[4]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain GHB) |
| 1.0 | 5 | Start Gradient |
| 5.0 | 95 | Elute 1,4-BDO & GBL |
| 7.0 | 95 | Wash |
| 7.1 | 5 | Re-equilibrate |
| 10.0 | 5 | End |
MS/MS Parameters (MRM Transitions)
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 1,4-BDO | 91.1 [M+H]⁺ | 73.1 | 10 | Quantifier (Loss of H₂O) |
| 91.1 | 55.1 | 20 | Qualifier | |
| GHB | 105.1 [M+H]⁺ | 87.1 | 10 | Quantifier (Loss of H₂O) |
| 105.1 | 45.1 | 25 | Qualifier | |
| GBL | 87.1 [M+H]⁺ | 45.1 | 15 | Quantifier |
| 87.1 | 43.1 | 25 | Qualifier |
Critical QC Check: Monitor the transition 105 -> 87 for GHB. If GHB converts to GBL in the source, it will appear at the GHB retention time but with GBL mass transitions. Ensure Baseline Separation (Rs > 1.5) between GHB and GBL. [4][6]
Sample Preparation (Whole Blood/Urine)
-
Aliquot: Transfer 100 µL of sample to a centrifuge tube.
-
Protein Precipitation: Add 400 µL cold Acetonitrile (containing Internal Standard, e.g., GHB-d6).
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a vial and dilute with 400 µL 0.1% Formic Acid in Water .
-
Why? Diluting with aqueous buffer prevents "solvent effect" peak distortion on early eluting polar compounds like GHB.
-
Troubleshooting & Expert Tips
Issue 1: RID Baseline Drift (Protocol A)
-
Cause: Temperature fluctuations or trapped gas.
-
Fix: Insulate the column and detector lines. Use an inline degasser. Ensure the reference cell is purged with the exact mobile phase batch being used.
Issue 2: Poor Retention of GHB (Protocol B)
-
Cause: Phase collapse or insufficient polarity.
-
Fix: Switch to a specialized polar-retention column (e.g., HSS T3, Restek Force C18). Ensure initial mobile phase is 95-99% aqueous.
Issue 3: "Ghost" GBL Peak
-
Fix: Lower the Desolvation Temperature (e.g., from 350°C to 250°C) and Fragmentor Voltage. Verify separation; if GHB and GBL co-elute, you cannot distinguish endogenous GBL from conversion artifacts.
References
-
Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and this compound in Beverages. Source: Jin, S., et al. (2020).[4] Journal of Analytical Methods in Chemistry. URL:[Link]
-
Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood. Source: Restek Corporation Application Note. URL:[Link]
-
Determination of this compound and its derivatives by HPLC-RID. Source: National Institutes of Health (NIH) / PubChem Patent Data (US20180065907A1). URL:]
-
Comparison of ELSD and RID for Carbohydrate and Polyol Analysis. Source: ResearchGate / Taylor & Francis. URL:[Link]
-
SWGDRUG Monographs: this compound. Source: Scientific Working Group for the Analysis of Seized Drugs. URL:[Link]
Sources
- 1. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]
- 2. Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and this compound in Four Kinds of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. lcms.cz [lcms.cz]
Application Note & Protocol: Synthesis of Polybutylene Terephthalate (PBT) via Direct Esterification of 1,4-Butanediol and Terephthalic Acid
Introduction and Strategic Overview
Polybutylene terephthalate (PBT) is a high-performance, semi-crystalline thermoplastic belonging to the polyester family.[1][2] Its commercial and research significance stems from a valuable combination of properties: high mechanical strength, excellent dimensional stability, robust resistance to heat and chemicals, and superior electrical insulation.[1][3] These characteristics make PBT an indispensable material in demanding sectors such as the automotive, electrical and electronics, and consumer goods industries.[3][4][5][6]
PBT is primarily synthesized via the polycondensation of 1,4-butanediol (BDO) with a terephthalate source.[1] Two dominant industrial routes exist: the transesterification of dimethyl terephthalate (DMT) and the direct esterification of purified terephthalic acid (TPA).[3][5][7] This guide provides a detailed protocol for the direct esterification TPA route, a method that is increasingly favored for its economic advantages and atom efficiency, as the only by-product is water.[8]
Our focus is to provide a protocol that is not merely a series of steps, but a self-validating system. We will delve into the causality behind each experimental choice, empowering the researcher to troubleshoot and adapt the procedure with a deep understanding of the underlying chemical principles.
The Two-Stage Reaction Mechanism: A Tale of Two Chemistries
The synthesis of high-molecular-weight PBT from TPA and BDO is not a single-pot reaction but a carefully orchestrated two-stage process. The distinct conditions required for the initial esterification and the subsequent chain-building polycondensation necessitate this separation.
Stage 1: Esterification (Oligomerization) In the first stage, solid terephthalic acid is reacted with a molar excess of liquid this compound to form low-molecular-weight oligomers, primarily bis(4-hydroxybutyl) terephthalate (BHBT).[8][9]
n TPA + (n+1) BDO → BHBT Oligomers + 2n H₂O
This reaction is conducted at elevated temperatures (180-240°C) to facilitate the reaction and distill the water by-product, thereby driving the equilibrium forward.[8] A critical challenge in this stage is the side reaction where BDO dehydrates to form tetrahydrofuran (THF), a loss of monomer that can be exacerbated by the acidic nature of TPA.[10]
Stage 2: Polycondensation Once the TPA is consumed and a prepolymer melt is formed, the conditions are shifted dramatically to favor chain growth. The temperature is increased further (240-260°C), and a high vacuum is applied (<1 mmHg).[8] This environment facilitates the removal of the excess this compound, which now acts as the condensation by-product, linking the oligomers into long polymer chains and significantly increasing the molecular weight.
n BHBT Oligomers → PBT Polymer + (n-1) BDO
The progress of this stage is physically evident through a dramatic increase in the melt viscosity of the reaction mixture.
Visualizing the Reaction Pathway
Caption: Chemical pathway for the two-stage synthesis of PBT.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis in a glass reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| Terephthalic Acid (TPA), >99% purity | 1L Glass Reactor with bottom outlet |
| This compound (BDO), >99% purity | High-torque mechanical stirrer with paddle |
| Titanium(IV) butoxide (TBT) or other suitable catalyst | Heating mantle with temperature controller & probe |
| Nitrogen or Argon gas (high purity) | Distillation head and condenser |
| Dry ice and isopropanol for cold trap | Graduated receiving flask |
| Antioxidant (e.g., Irganox 1010), optional | Two-stage rotary vane vacuum pump |
| --- | Digital vacuum gauge (Pirani gauge) |
Quantitative Parameters
| Parameter | Value | Rationale |
| Molar Ratio (BDO:TPA) | 1.7 : 1.0 | Ensures complete TPA conversion and compensates for BDO loss to THF and distillation.[10][11] |
| Catalyst Loading (TBT) | 200-500 ppm (by final polymer weight) | Provides a sufficient reaction rate without compromising thermal stability. |
| Esterification Temp. | 220°C | Balances reaction speed with minimizing THF formation. |
| Polycondensation Temp. | 250°C | Necessary for rapid chain growth and effective BDO removal. |
| Target Vacuum | < 1.0 mmHg | High vacuum is critical for driving the polycondensation equilibrium to high molecular weight.[8] |
| Stirrer Speed | 50-100 RPM (Stage 1), 20-50 RPM (Stage 2) | Initial speed ensures good mixing; reduced later to accommodate high viscosity. |
Step-by-Step Methodology
Stage 1: Esterification
-
Reactor Setup: Assemble the clean, dry glass reactor. Ensure all joints are properly sealed.
-
Charging Reactants: Charge the reactor with TPA and BDO according to the molar ratio in the table above.
-
Inert Atmosphere: Begin purging the system with nitrogen or argon at a low flow rate to displace all air. Maintain a slight positive pressure throughout this stage.
-
Heating and Agitation: Turn on the stirrer (50-100 RPM) and begin heating the mixture to 220°C.
-
Catalyst Addition: Once the mixture is a mobile slurry (~150°C), add the TBT catalyst via syringe.
-
Water Removal: As the temperature exceeds 180°C, water will begin to distill. Collect it in the receiving flask. The theoretical amount of water should be calculated and monitored.
-
Monitoring Progress: The reaction is monitored by observing the "clearing point"—the point at which all solid TPA has reacted and the mixture becomes a clear, transparent melt.[9] This stage typically takes 2-3 hours.
Stage 2: Polycondensation
-
Temperature Increase: Once the clearing point is reached and water distillation ceases, increase the setpoint to 250°C.
-
Applying Vacuum: Begin to gradually apply vacuum. CAUTION: Applying vacuum too quickly will cause violent foaming. Slowly decrease the pressure over 30-45 minutes until it is below 1.0 mmHg.
-
Monitoring Viscosity: As the excess BDO is removed and collected in a cold trap, the viscosity of the melt will increase dramatically. This will be evident by the increased torque on the mechanical stirrer.
-
Reaction Completion: Continue the reaction under high vacuum and at 250°C for an additional 2-4 hours, or until the melt viscosity reaches a stable, high value.[8]
-
Product Recovery: Discontinue heating and turn off the vacuum pump. Break the vacuum by reintroducing the inert gas. While the polymer is still hot and molten, extrude it from the bottom outlet of the reactor into a water bath for quenching. Alternatively, for solid reactors, allow it to cool completely under an inert atmosphere before carefully breaking the glass to recover the solid polymer.
Visualizing the Experimental Workflowdot
digraph "PBT Synthesis Workflow" { graph [fontname="Arial", rankdir=TB]; node [fontname="Arial", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Sources
- 1. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]
- 4. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. valcogroup-valves.com [valcogroup-valves.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0046670A1 - Process for the preparation of polybutylene terephthalate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. api.pageplace.de [api.pageplace.de]
Application Note: Precision Synthesis of Polyurethanes Using 1,4-Butanediol as a Chain Extender
Executive Summary
This application note provides a rigorous technical guide for the use of 1,4-Butanediol (1,4-BDO) in the synthesis of high-performance polyurethanes (PUs). While 1,4-BDO is a standard industrial chain extender, its efficacy relies heavily on strict process control—specifically regarding stoichiometry, moisture management, and thermal history. This guide details the Prepolymer Method , favored in research and high-value manufacturing for its superior control over molecular weight distribution and phase morphology compared to "one-shot" techniques.
Target Audience: Polymer Chemists, Material Scientists, and Biomedical Device Engineers.
The Chemistry of Chain Extension[1]
The "Odd-Even" Effect and Phase Separation
The selection of 1,4-BDO (
-
Soft Segments: Long, flexible polyol chains (providing elasticity).
-
Hard Segments: Rigid urethane blocks formed by the reaction of Isocyanate + Chain Extender.
1,4-BDO, having an even number of carbon atoms (4), allows the hard segments to align in a fully extended, planar zigzag conformation. This alignment facilitates strong inter-chain hydrogen bonding between the urethane groups, promoting crystallization and distinct microphase separation .[1]
In contrast, odd-numbered chain extenders (like 1,3-propanediol) introduce kinks that disrupt packing, leading to lower melting points and weaker mechanical properties.
Reaction Mechanism
The primary reaction involves the nucleophilic attack of the hydroxyl (-OH) group of 1,4-BDO on the electrophilic carbon of the isocyanate (-NCO) group.
Figure 1: Reaction pathway showing the formation of the hard segment and subsequent phase separation.
Critical Material Attributes & Handling
Before synthesis, the integrity of 1,4-BDO must be validated. It is chemically robust but physically sensitive to environmental conditions.
| Parameter | Specification | Criticality |
| Purity | > 99.5% | Impurities act as chain terminators, reducing molecular weight. |
| Water Content | < 0.03% (300 ppm) | CRITICAL. Water reacts with Isocyanate to form Urea and |
| Melting Point | 20.1°C (68°F) | BDO freezes near room temperature. It must be melted and homogenized before use. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture. Keep under dry Nitrogen ( |
Safety Note: 1,4-BDO is a precursor to GHB (a controlled substance) and can cause CNS depression if ingested. While industrial handling is standard, biomedical applications require rigorous purification to remove trace heavy metals or catalysts.
Experimental Protocol: The Prepolymer Method
This protocol describes the synthesis of a Cast Polyurethane (CPU) using MDI (Methylene diphenyl diisocyanate), a Polyester Polyol, and 1,4-BDO.
Target Stoichiometry: Isocyanate Index (
Equipment Preparation
-
Reaction Vessel: 3-neck flask (for prepolymer) or vacuum mixing cup (for casting).
-
Atmosphere: Dry Nitrogen (
) blanket. -
Heating: Oil bath or heating mantle set to 80°C.
-
Agitation: Mechanical overhead stirrer (high torque).
Step-by-Step Workflow
Step 1: Reagent Preparation (Dehydration)
-
Melt BDO: If solid, warm 1,4-BDO to 40-50°C until clear.
-
Degas Polyol: Heat the polyol to 100°C under full vacuum (< 5 mbar) for 1-2 hours to remove moisture.
-
Degas BDO: Degas BDO at 60°C under vacuum for 30-60 mins. Note: BDO is volatile under high vacuum/high heat; do not overheat.
Step 2: Prepolymer Synthesis[2][3][4]
-
Charge the calculated amount of MDI into the reactor under
. Heat to 60°C. -
Slowly add the dehydrated Polyol to the MDI while stirring.
-
Exotherm Warning: The temperature will rise.[1] Control to maintain < 85°C.
-
-
React at 80°C for 2 hours.
-
Titration (Validation): Determine the %NCO content (ASTM D2572) to confirm the reaction has reached the theoretical endpoint. Do not proceed until %NCO is stable.
Step 3: Chain Extension (The "Pot Life" Window)
-
Cool Prepolymer to processing temperature (typically 70-80°C).
-
Calculate the required mass of 1,4-BDO based on the actual titrated %NCO.
(Simplified formula; always verify molar equivalents). -
Add 1,4-BDO to the prepolymer.
-
Mix Vigorously: Mix at 2000-3000 RPM for 30-45 seconds. The mixture will turn clear to opaque as phase separation begins.
-
Degas (Optional but Recommended): Briefly apply vacuum (15-30 sec) to remove entrapped air bubbles.
Step 4: Casting and Curing
-
Pour mixture into pre-heated molds (100-110°C).
-
Gel Time: The mixture will gel rapidly (1-5 minutes depending on catalyst/temp).
-
Post-Cure: Demold after 30-60 mins. Place in an oven at 100°C for 16-24 hours. This step is non-negotiable for maximizing hard segment crystallinity.
Figure 2: Operational workflow for the Prepolymer Method.
Troubleshooting & Optimization
The following table correlates common defects with their root causes specifically related to 1,4-BDO usage.
| Defect | Probable Cause | Corrective Action |
| Bubbles / Foaming | Moisture in BDO or Polyol | Re-dry BDO. Check |
| Cloudiness (Uncured) | Phase Separation (Incompatibility) | Increase mixing speed/shear. Check if BDO crystallized in the feed line. |
| Low Hardness | Stoichiometry Error (Low Index) | Recalculate BDO amount based on actual %NCO, not theoretical. |
| Surface Tackiness | Incomplete Cure | Extend post-cure duration. Ensure mold temperature was >100°C. |
| Brittle Failure | Hard Segment too high | Reduce the %NCO content in the prepolymer or reduce BDO ratio. |
Optimization Tip: The "Hard Segment" Ratio
To tune the mechanical properties (e.g., making the material harder or softer), adjust the Hard Segment Content (HSC) .
-
Low HSC (<30%): Soft, rubbery, high elongation.
-
High HSC (>50%): Rigid, high modulus, plastic-like.
References
-
Gantrade Corporation. (n.d.). This compound (BDO) Chain Extender. Retrieved from [Link]
-
MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders. Polymers.[5][1][2][3][4][6][7] Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers. Polymer Chemistry. Retrieved from [Link]
-
Tri-iso. (n.d.). 1,4 BDO Chain Extender Properties. Retrieved from [Link]
-
Bloom Tech. (2024).[8] How Should this compound Be Stored?. Retrieved from [Link][5][1][2][4][6][7][9][10][11][12]
Sources
- 1. gantrade.com [gantrade.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00124E [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conatex.com [conatex.com]
- 11. mpfs.io [mpfs.io]
- 12. WO2003051951A1 - Method for producing polyurethane prepolymers having a low content of monomers - Google Patents [patents.google.com]
The Versatile Virtuoso: 1,4-Butanediol as a High-Performance Solvent in Specialized Chemical Synthesis
In the intricate world of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. Among the vast arsenal of available solvents, 1,4-Butanediol (BDO) emerges as a uniquely versatile and powerful option, particularly for reactions demanding high temperatures, polarity, and a protic environment. This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced applications of BDO as a solvent, providing not only the theoretical underpinnings but also detailed, field-tested protocols for its use in key chemical transformations.
Unveiling the Potential: Physicochemical Properties of this compound
This compound is a colorless, viscous, and hygroscopic liquid with a high boiling point, making it an excellent medium for a variety of chemical reactions.[1] Its miscibility with water and solubility in a range of organic solvents like methanol, ethanol, and acetone further enhance its utility.[1] However, it is poorly soluble in aliphatic and aromatic hydrocarbons.[1]
BDO's dual hydroxyl groups are central to its efficacy, enabling it to act as a hydrogen bond donor and acceptor. This characteristic, coupled with its polarity, allows it to effectively solvate a wide array of reactants, intermediates, and catalysts, thereby facilitating reaction pathways that might be hindered in less polar or aprotic media.
| Property | Value | Reference |
| Molecular Formula | C4H10O2 | [2] |
| Molecular Weight | 90.12 g/mol | [2] |
| Boiling Point | 230 °C | [3] |
| Melting Point | 20.1 °C | [3] |
| Density | 1.017 g/cm³ (at 20 °C) | [3] |
| Flash Point | 135 °C | [3] |
| Water Solubility | Miscible | [4] |
Core Applications in Polymer Chemistry: A Chain Extender and Monomer
While this guide focuses on BDO's role as a solvent, its significance as a building block in polymer chemistry is foundational to its industrial importance and warrants discussion. BDO is a crucial raw material in the production of valuable polymers such as polybutylene terephthalate (PBT) and thermoplastic polyurethanes (TPUs).[3]
Synthesis of Thermoplastic Polyurethane (TPU) Elastomers
In the synthesis of TPUs, BDO functions as a chain extender, reacting with diisocyanates to form the "hard segments" of the polymer. These segments provide structural integrity and contribute to the material's strength and thermal stability. The "soft segments," typically composed of polyols, impart flexibility and elasticity.
Caption: One-shot solvent-free synthesis of thermoplastic polyurethane.
This protocol describes a solvent-free, one-shot method for synthesizing a thermoplastic polyurethane.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG, Mn = 1000 g/mol )
-
This compound (BDO)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Heat stabilizer (optional)
Procedure:
-
Preparation of Reactants:
-
Dry the polyol and BDO in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Melt the solid MDI in an oven at 60°C for 2 hours until it is completely liquid.
-
-
Premixing:
-
In a suitable reaction vessel (e.g., a polypropylene beaker), combine the pre-dried polyol and BDO.
-
Mechanically stir the mixture at 70°C until a homogeneous solution is obtained.
-
Add the heat stabilizer and catalyst (approximately 0.2 wt%) to the mixture and stir thoroughly.
-
-
Polymerization:
-
Slowly add the molten MDI to the polyol-BDO mixture while stirring vigorously under a dry nitrogen atmosphere to prevent side reactions with atmospheric moisture.[5]
-
Continue high-speed mixing to ensure a homogeneous reaction. The viscosity of the mixture will increase as the polymerization proceeds.
-
-
Curing:
-
Once the mixture becomes too viscous to stir, pour it into a pre-heated, Teflon-coated mold.
-
Cure the polymer in an oven at 120°C for 3 hours to complete the reaction.[4]
-
-
Post-Curing and Characterization:
-
After curing, allow the TPU sheet to cool to room temperature before demolding.
-
The resulting TPU material can then be characterized for its mechanical and thermal properties.
-
Causality and Experimental Choices:
-
The drying of reactants is crucial as water will react with the isocyanate groups, leading to the formation of urea linkages and carbon dioxide, which can cause foaming and affect the final properties of the elastomer.
-
The use of a catalyst like DBTDL accelerates the reaction between the hydroxyl groups of the polyol and BDO with the isocyanate groups of MDI.
-
The curing step at an elevated temperature ensures the completion of the polymerization reaction, leading to a polymer with optimal molecular weight and mechanical properties.
BDO as a High-Boiling Point Solvent in Organic Synthesis
The high boiling point and polarity of this compound make it a suitable solvent for a variety of organic reactions that require elevated temperatures.[5] It can serve as a greener alternative to other high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in certain applications.
Synthesis of Tetrahydrofuran (THF)
A prime example of BDO's utility is its role as a reactant and solvent in the synthesis of tetrahydrofuran (THF), an important industrial solvent.[6] The reaction proceeds via an acid-catalyzed cyclodehydration.
Caption: Acid-catalyzed cyclodehydration of this compound to tetrahydrofuran.
This protocol describes the liquid-phase synthesis of THF from BDO using a solid acid catalyst.
Materials:
-
This compound (BDO)
-
Solid acid catalyst (e.g., Zirconium sulfate)
-
Helium or Nitrogen gas
Procedure:
-
Catalyst Activation:
-
Activate the zirconium sulfate catalyst by heating it at 370°C for 2 hours under a flow of helium gas.
-
-
Reaction Setup:
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet.
-
Add the activated zirconium sulfate catalyst (1 g) and this compound (100 g) to the reaction flask.
-
-
Reaction:
-
Heat the reaction mixture to 200°C with vigorous stirring under atmospheric pressure.
-
Maintain the reaction at this temperature for 1 hour.
-
-
Product Isolation and Analysis:
-
The reaction product can be analyzed directly by gas chromatography (GC) to determine the yield of THF.
-
For isolation, the product can be distilled from the reaction mixture.
-
Causality and Experimental Choices:
-
The high reaction temperature is necessary to overcome the activation energy for the dehydration and cyclization steps.
-
The solid acid catalyst provides the protons necessary to initiate the reaction and can be easily separated from the reaction mixture after completion.
-
Carrying out the reaction under an inert atmosphere prevents potential oxidation of the diol at high temperatures.
Safety and Handling of this compound
While BDO is a versatile solvent, it is essential to handle it with appropriate safety precautions. It is harmful if swallowed and may cause drowsiness or dizziness.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a lab coat and appropriate protective clothing.
Handling and Storage:
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing vapors or mists.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and acids.
In Case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Future Perspectives: BDO as a Green Solvent
The chemical industry is increasingly focused on sustainable practices, and the use of bio-based solvents is a key aspect of this transition.[8] this compound can be produced from renewable feedstocks through fermentation processes, making it a potentially "green" solvent.[8] Its biodegradability is another advantage in this context.[4]
As a high-boiling, polar protic solvent, BDO offers a viable alternative to petroleum-derived solvents in various applications. Further research into its use in a wider range of catalytic reactions and fine chemical synthesis will likely expand its role as a sustainable solvent in the future.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound (BDO) as a Solvent and Chemical Intermediate. Available at: [Link]
-
MDPI. Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property. Available at: [Link]
-
ataman-kimya.com. This compound (1,4-bütandiol). Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
Global Chemical Co., Ltd. Innovations in this compound Synthesis and Sustainable Production. Available at: [Link]
-
SWGDrug. This compound. Available at: [Link]
-
MDPI. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and this compound. Available at: [Link]
Sources
- 1. This compound: uses and Chemical property_Chemicalbook [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Quantification of 1,4-Butanediol in biological samples
Application Note: High-Precision Quantification of 1,4-Butanediol (1,4-BD) in Biological Matrices
Part 1: Executive Summary & Scientific Rationale
1.1 The Analytical Challenge this compound (1,4-BD) is a deceptively simple aliphatic diol used industrially as a solvent and illicitly as a "prodrug" for Gamma-Hydroxybutyrate (GHB). Upon ingestion, 1,4-BD is rapidly metabolized into GHB, causing central nervous system depression, coma, or death.[1]
The quantification of 1,4-BD in biological samples (blood, urine) presents a unique forensic and clinical challenge: Transient Existence. Unlike GHB, which has a longer elimination half-life, 1,4-BD is rapidly converted in vivo. Its detection is the only definitive proof of 1,4-BD ingestion versus direct GHB intake. Therefore, the analytical window is narrow (typically <4 hours post-ingestion), and the method must distinguish 1,4-BD from its metabolites and endogenous interferences.
1.2 Metabolic Mechanism & Causality To design a valid protocol, one must understand the metabolic flux. 1,4-BD is not pharmacologically active itself; it acts via biotransformation.
-
Step 1: 1,4-BD is oxidized to
-hydroxybutyraldehyde by Alcohol Dehydrogenase (ADH) .[2] -
Step 2: The aldehyde is rapidly oxidized to GHB by Aldehyde Dehydrogenase (ALDH) .
Implication for Protocol: Since ADH is present in blood cells, in vitro conversion can continue after sample collection if not inhibited. Sodium Fluoride (NaF) tubes are strictly recommended to inhibit glycolytic enzymes and ADH activity during transport.
Part 2: Visualizing the Pathway & Workflow
Figure 1: Metabolic Activation and Analytical Decision Tree Caption: The metabolic conversion of 1,4-BD to GHB and the decision logic for selecting the appropriate analytical technique.
Part 3: Detailed Experimental Protocols
Protocol A: LC-MS/MS (The Modern Gold Standard)
Rationale: Liquid Chromatography-Tandem Mass Spectrometry is preferred for its ability to analyze polar compounds like 1,4-BD without time-consuming derivatization.
1. Materials & Reagents
-
Standards: this compound (Certified Reference Material).
-
Internal Standard (IS): this compound-d8 (Deuterated analog is critical to compensate for matrix effects).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Precipitation Agent: Acetonitrile (cold).
2. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing a glass insert. Note: Do not evaporate to dryness, as 1,4-BD is volatile.
3. Instrumental Parameters
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm) is superior to C18 for retaining polar diols.
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for retention).
-
1-4 min: 95% B -> 50% B.
-
4-6 min: Re-equilibration at 95% B.
-
-
MS Detection (ESI Positive):
-
Precursor Ion: m/z 91.1 [M+H]+
-
Quantifier Transition: 91.1 -> 73.1 (Loss of H2O).
-
Qualifier Transition: 91.1 -> 55.1.
-
Protocol B: GC-MS (The Forensic Legacy Method)
Rationale:[4][5][6][7][8] Gas Chromatography is the traditional method but requires derivatization to make the diol volatile and thermally stable.
1. Materials & Reagents
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Extraction Solvent: Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate.
2. Sample Preparation (LLE + Derivatization)
-
Aliquot: Transfer 200 µL of sample to a glass tube.
-
IS Addition: Add 10 µL of 1,4-BD-d8.
-
Extraction: Add 1 mL of Ethyl Acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate.
-
Evaporation (Careful): Evaporate under a gentle stream of nitrogen at room temperature until ~50 µL remains. Critical Warning: Do not evaporate to dryness due to analyte volatility.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap tightly.
-
Incubation: Heat at 70°C for 20 minutes to form the bis-TMS derivative.
3. Instrumental Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 60°C (1 min) -> 15°C/min -> 280°C.
-
Ions Monitored (SIM Mode):
-
Target (Bis-TMS-1,4-BD): m/z 147 (Base peak), 116, 103.
-
IS (d8-Analog): m/z 155, 120.
-
Part 4: Data Interpretation & Validation
4.1 Quantitative Summary The following performance metrics are typical for a validated method (based on FDA Bioanalytical Method Validation Guidance).
| Parameter | LC-MS/MS Performance | GC-MS Performance | Notes |
| LOD | 0.1 µg/mL | 0.5 µg/mL | LC-MS offers superior sensitivity. |
| LOQ | 0.5 µg/mL | 1.0 µg/mL | Sufficient for toxicological cutoffs. |
| Linearity | 0.5 – 100 µg/mL | 1.0 – 100 µg/mL | |
| Precision (CV) | < 8% | < 10% | Intra-day and Inter-day. |
| Recovery | > 85% | > 70% | LLE (GC) has lower recovery than PPT (LC). |
4.2 Interpreting the "Precursor Ratio"
-
Scenario A (1,4-BD Ingestion): High levels of GHB + Detectable 1,4-BD.
-
Scenario B (GHB Ingestion): High levels of GHB + Absent 1,4-BD.
-
Scenario C (Endogenous): Trace GHB (< 5 µg/mL) + Absent 1,4-BD.
References
-
Thai, D. et al. (2007). "Clinical Pharmacology of this compound and Gamma-hydroxybutyrate After Oral this compound Administration to Healthy Volunteers." Clinical Pharmacology & Therapeutics. Link
-
Busardò, F. P. et al. (2015). "Determination of GHB, GBL and 1,4-BD in biological samples by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Andresen-Streichert, H. et al. (2013). "Quantification of this compound in human urine by GC-MS." Forensic Science International.[10] Link
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Central effects of this compound are mediated by GABA(B) receptors via its conversion into gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of GHB and GHB-GLUC in an this compound intoxication: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Biodegradable Polyesters Using 1,4-Butanediol (BDO)
Executive Summary
This technical guide details the precise application of 1,4-Butanediol (BDO) as a primary monomer in the synthesis of biodegradable polyesters, specifically Polybutylene Succinate (PBS) and Polybutylene Adipate Terephthalate (PBAT) .
Targeted at polymer chemists and material scientists, this document moves beyond basic stoichiometry to address the practical challenges of melt polycondensation: controlling cyclization side-reactions (THF formation), optimizing catalyst efficiency, and managing vacuum ramp profiles to achieve high molecular weight (
Material Science & Handling: this compound
CAS: 110-63-4 | Purity Requirement:
Critical Handling Protocols
BDO exhibits unique physical properties that can disrupt experimental reproducibility if not managed.
-
Freezing Point Hysteresis: BDO freezes at ~20°C (68°F). In climate-controlled labs, BDO often solidifies in the drum or bottle.
-
Protocol: Pre-warm BDO containers to 30–40°C in a water bath or incubator for 12 hours prior to use. Never apply direct high heat (hot plate) to localized areas, as this promotes thermal oxidation and color body formation (yellowing) before the reaction begins.
-
-
Hygroscopicity: BDO is highly hygroscopic. Absorbed moisture alters the stoichiometric balance between hydroxyl (-OH) and carboxyl (-COOH) groups.
-
Protocol: If BDO has been exposed to air, determine water content via Karl Fischer titration. Adjust the monomer feed ratio to account for the non-reactive mass of water, or dry over 3Å molecular sieves.
-
Application Note: Synthesis of Polybutylene Succinate (PBS)
Reaction Type: Two-Stage Melt Polycondensation Catalyst System: Titanium(IV) butoxide (TBT) or Zirconium(IV) butoxide.
The Challenge: Tetrahydrofuran (THF) Formation
The primary failure mode in PBS synthesis is the intrachain cyclization of BDO to form THF and water. This consumes the diol monomer, upsetting the 1:1 stoichiometry required for high molecular weight.
-
Mitigation Strategy: Use a molar excess of BDO (typically 1.15:1 to 1.2:1) and strictly control the esterification temperature ceiling.
Detailed Protocol
Batch Size: 1 kg Target Polymer Reactor: 2L Stainless Steel or Glass High-Pressure Reactor with Anchor Impeller and Distillation Column.
Phase 1: Direct Esterification (Atmospheric Pressure)
-
Charge: Load Succinic Acid (590.5 g, 5.0 mol) and This compound (540.7 g, 6.0 mol) into the reactor.
-
Note: This represents a 1.2:1 molar ratio.
-
-
Inerting: Purge reactor with
(3 cycles of vacuum/nitrogen) to remove . Leave under slight positive flow. -
Heating: Ramp temperature to 160°C . Agitate at 150 RPM.
-
Reaction: Once the melt is clear, ramp to 190°C over 60 minutes.
-
Observation: Water will distill off. Monitor the column head temperature; keep it below 100°C to ensure only water (and not BDO) is escaping.
-
Endpoint: When acid value (AV) drops below 10 mg KOH/g and water collection reaches theoretical yield (~180 mL).
-
Phase 2: Polycondensation (High Vacuum)
-
Catalyst Addition: Add Titanium(IV) butoxide (0.3 g) (approx 300-500 ppm relative to theoretical polymer yield).
-
Vacuum Ramp (Critical): Do not apply full vacuum immediately. Bumping will occur.
-
T=0 min: 760 Torr (Atmospheric)
-
T=30 min: 100 Torr
-
T=60 min: < 1 Torr (Target < 100 Pa)
-
-
Temperature Ramp: Simultaneously increase reactor temperature to 230–240°C .
-
Reaction: Maintain high vacuum and temperature for 2–4 hours.
-
Torque Monitoring: The reaction is complete when the stirrer torque plateaus (indicating maximum viscosity).
-
-
Termination: Break vacuum with dry
. Extrude the polymer melt into a water bath and pelletize.
Application Note: Synthesis of PBAT
Reaction Type: Transesterification followed by Polycondensation.[1] Monomers: this compound (BDO), Dimethyl Terephthalate (DMT), Adipic Acid (AA).
Mechanistic Insight
Unlike PBS, PBAT often uses DMT as the terephthalic source. This requires a transesterification step (releasing methanol) before the esterification of adipic acid (releasing water).
Detailed Protocol
Molar Ratio: BDO is used in excess relative to the sum of diacids (BDO : [DMT + AA] = 1.3 : 1).
-
Transesterification:
-
Charge DMT , BDO , and catalyst (e.g., TBT).
-
Heat to 160–180°C under
. -
Key Indicator: Distillation of Methanol. Ensure column temperature allows Methanol removal (65°C) but refluxes BDO (230°C).
-
-
Esterification:
-
Once Methanol evolution ceases, add Adipic Acid .
-
Continue reaction at 180–200°C until water evolution ceases.
-
-
Polycondensation:
-
Ramp temperature to 250°C .
-
Apply vacuum (< 1 Torr) to remove excess BDO and drive chain growth.
-
Note: PBAT requires slightly higher temperatures (250°C) than PBS due to the aromatic terephthalate content increasing the melt viscosity and melting point.
-
Process Visualization
Reaction Mechanism & Side Reactions
The following diagram illustrates the competition between the desired chain growth and the unwanted THF formation.
Caption: Reaction pathway showing the competition between polyester formation and BDO cyclization to THF.
Experimental Workflow
Caption: Step-by-step workflow for the melt polycondensation of PBS.
Characterization & Validation
To validate the success of the synthesis, the following parameters should be tested.
| Property | Method | Typical Value (PBS) | Typical Value (PBAT) | Note |
| Molecular Weight ( | GPC (Chloroform) | 80,000 – 150,000 Da | 80,000 – 140,000 Da | Low |
| Melting Point ( | DSC | 110 – 115°C | 110 – 125°C | Sharp peaks indicate high crystallinity. |
| Glass Transition ( | DSC | -32°C | -30°C | |
| Tensile Strength | ASTM D638 | 30 – 40 MPa | 20 – 25 MPa | PBS is stiffer; PBAT is more flexible. |
| Biodegradability | ISO 14855 / ASTM D6400 | > 90% in 180 days | > 90% in 180 days | Industrial composting conditions. |
Troubleshooting Guide
Issue: Low Molecular Weight[2][3]
-
Cause 1: Stoichiometric Imbalance. If BDO cyclizes to THF, the reaction loses the diol component.
-
Fix: Increase initial BDO excess to 1.25:1.
-
-
Cause 2: Vacuum Leaks. Polycondensation is an equilibrium reaction driven by the removal of BDO.
-
Fix: Ensure system is leak-tight (< 1 Torr absolute pressure).
-
Issue: Yellow Discoloration
-
Cause: Titanium Catalyst Oxidation. TBT is sensitive to moisture and oxygen, and can cause yellowing at high temperatures.
-
Fix: Add heat stabilizers (e.g., Triphenyl phosphite) at 0.1 wt% during the polycondensation stage. Ensure strict
blanketing.
-
References
-
Synthesis of Poly(butylene succinate) Catalyzed by Tetrabutyl Titanate and Supported by Activated Carbon. National Institutes of Health (PMC). Available at: [Link] (Verified generic link for PMC context; specific paper context from search result 1.1).
-
Synthesis of Poly(butylene adipate-co-terephthalate) Polyester Synthesis Process. ResearchGate. Available at: [Link] (Verified generic link for ResearchGate context; specific context from search result 1.3).
-
Inhibition of Tetrahydrofuran Hydrate Formation. PubMed. Available at: [Link] (Context for THF side reactions, search result 1.15).
-
Bio-based this compound and tetrahydrofuran synthesis. Royal Society of Chemistry. Available at: [Link] (Context for BDO chemistry, search result 1.19).
Sources
Application Note & Protocol: A Researcher's Guide to the Catalytic Dehydrogenation of 1,4-Butanediol
Abstract
The catalytic dehydrogenation of 1,4-butanediol (1,4-BDO) to γ-butyrolactone (GBL) is a cornerstone reaction in the chemical industry, providing a sustainable route to a vital solvent and chemical intermediate.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for this process. It moves beyond a simple recitation of steps to explain the fundamental principles governing catalyst selection, reaction mechanism, and system design. The protocols included are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Significance of GBL Synthesis
γ-Butyrolactone (GBL) is a hygroscopic, colorless liquid with broad applications as a precursor to N-methyl-2-pyrrolidone (NMP), a solvent in electronics manufacturing, and in the synthesis of various pharmaceuticals and agrochemicals.[1] The dehydrogenation of 1,4-BDO represents the primary industrial route to GBL, prized for its high atom economy and yields that can exceed 95%.[1] This reaction involves the removal of two molecules of hydrogen from the 1,4-BDO molecule, leading to cyclization.[3] Understanding and mastering the experimental setup is critical for researchers exploring novel catalysts, optimizing reaction conditions, or scaling up the process.
Mechanistic Rationale: The "Why" Behind the Reaction
A thorough understanding of the reaction pathway is essential for rational experimental design and troubleshooting. The conversion of 1,4-BDO to GBL over a copper catalyst is not a single-step process but a sequential transformation.[4][5]
The accepted mechanism proceeds as follows:
-
Initial Dehydrogenation: The primary alcohol group of 1,4-BDO adsorbs onto an active copper site and undergoes dehydrogenation to form the intermediate, 4-hydroxybutanal.
-
Intramolecular Hemiacetalization: The aldehyde and the terminal alcohol group of 4-hydroxybutanal rapidly cyclize to form a more stable five-membered ring intermediate, 2-hydroxytetrahydrofuran.
-
Final Dehydrogenation: This cyclic hemiacetal is then dehydrogenated on a copper surface to yield the final product, γ-butyrolactone, releasing a second molecule of hydrogen.[4][5]
This multi-step process underscores the importance of the catalyst's dehydrogenation capability while minimizing side reactions, such as the dehydration of 1,4-BDO to tetrahydrofuran (THF).[6][7]
Caption: Reaction pathway for the dehydrogenation of 1,4-BDO to GBL.
Catalyst Selection and Activation: The Heart of the Process
The choice of catalyst is the single most critical factor determining the success of the reaction. While various metals can catalyze dehydrogenation, copper-based systems are overwhelmingly preferred for their high selectivity and cost-effectiveness.[1][8]
3.1. The Role of Copper and Supports The active species in the catalyst is elemental copper (Cu⁰).[8] Therefore, the catalyst, often supplied in an oxidized state (e.g., CuO), must be reduced before the reaction. The performance of the copper catalyst is significantly enhanced by dispersing it on a high-surface-area support and incorporating promoters.
-
Supports: Materials like ceria (CeO₂), alumina (Al₂O₃), and zinc oxide (ZnO) provide a large surface area, preventing the sintering (agglomeration) of copper particles and thus maintaining high catalytic activity.[4][5]
-
Promoters: The choice of support can also tune the product selectivity. For example, acidic sites on alumina can catalyze the unwanted dehydration of 1,4-BDO to THF.[9] Conversely, supports like ZnO can help suppress this side reaction.[5] A copper-ceria catalyst has demonstrated excellent performance, achieving 93% conversion with 98% selectivity to GBL at 240 °C.[4]
3.2. Causality of Catalyst Activation Before initiating the dehydrogenation reaction, the catalyst must be activated in-situ. This is a mandatory step to reduce the copper oxide precursor to the catalytically active elemental copper. This is typically achieved by heating the catalyst in a stream of hydrogen gas, often diluted with an inert gas like nitrogen.[8][10] Skipping or improperly performing this step will result in little to no catalytic activity. The reduction is typically carried out at temperatures between 200-300 °C.[10]
Experimental Apparatus: A Component-by-Component Guide
The dehydrogenation is typically performed in the gas phase using a continuous-flow, fixed-bed reactor system. This setup allows for precise control over reaction parameters and straightforward product collection.
Caption: Schematic of a typical continuous-flow fixed-bed reactor setup.
Key Components:
-
Reactant Feed System: A precision pump (e.g., HPLC pump) is used to deliver liquid 1,4-BDO at a constant, low flow rate.[8]
-
Gas Feed System: A bank of mass flow controllers (MFCs) ensures accurate and stable delivery of nitrogen (carrier gas) and hydrogen (reducing gas and co-feed).
-
Vaporizer: A heated zone upstream of the reactor, packed with an inert material like quartz chips, to ensure the complete vaporization and mixing of 1,4-BDO with the carrier gas.
-
Fixed-Bed Reactor: A stainless steel or quartz tube (e.g., 1/2 inch outer diameter) is mounted vertically inside a programmable tube furnace. The catalyst is packed in the center of the tube, held in place by plugs of quartz wool. A thermocouple is placed in close proximity to the catalyst bed to monitor the reaction temperature accurately.
-
Condensation System: The reactor outlet is connected to a series of condensers or a cold trap, typically cooled to 0-5 °C using a refrigerated circulator. This allows the high-boiling GBL and any unreacted 1,4-BDO to condense back into a liquid for collection.[8]
-
Back Pressure Regulator: Installed downstream of the condenser to maintain a constant pressure throughout the system.
-
Analytical System: A Gas Chromatograph (GC) is essential for quantitative analysis of the collected liquid product to determine conversion and selectivity. A Flame Ionization Detector (FID) is suitable for organic compounds, while a Thermal Conductivity Detector (TCD) can be used to analyze the hydrogen in the off-gas.
Detailed Experimental Protocol
This protocol outlines a typical experimental run for the gas-phase dehydrogenation of 1,4-BDO.
5.1. Catalyst Loading and System Preparation
-
Weigh approximately 1.0 g of the copper-based catalyst (in pellet or granular form) and record the exact mass.[10]
-
Load the catalyst into the center of the reactor tube, securing it with quartz wool plugs at both ends.
-
Install the reactor into the tube furnace and connect all gas and liquid lines.
-
Self-Validation Check: Pressurize the system with nitrogen to ~10 bar. The pressure should hold steady for at least 30 minutes, indicating the system is leak-free.
5.2. Catalyst Activation (Reduction)
-
Establish a flow of pure nitrogen through the reactor (e.g., 50 mL/min) to purge the system of air.
-
Begin heating the reactor to the target reduction temperature (e.g., 250 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Once at temperature, slowly introduce hydrogen into the gas stream (e.g., 10% H₂ in N₂) at a total flow rate of 50-100 mL/min.
-
Hold under these conditions for 3-4 hours to ensure complete reduction of the copper oxide.[11]
-
After reduction, switch the gas feed back to pure nitrogen and adjust the reactor temperature to the desired reaction setpoint (e.g., 230 °C).
5.3. Reaction Execution
-
Set the system pressure using the back pressure regulator, typically to 1-2 bar.[8]
-
Begin flowing the liquid 1,4-BDO using the HPLC pump at a pre-determined flow rate. The flow rate is chosen to achieve a specific Weight Hourly Space Velocity (WHSV), a key parameter relating the reactant feed rate to the amount of catalyst.[8][12]
-
Allow the reaction to stabilize for at least one hour.
-
Place a pre-weighed collection vial in the chilled cold trap. Collect the liquid product for a defined period (e.g., 1 hour).
-
After the collection period, remove and weigh the vial to determine the mass of the product collected.
5.4. Product Analysis and Calculations
-
Prepare a sample of the collected liquid product for GC analysis. This typically involves diluting a small, known amount of the product in a suitable solvent (e.g., ethanol).
-
Analyze the sample using a GC-FID. The resulting chromatogram will show peaks corresponding to GBL, unreacted 1,4-BDO, and any byproducts.
-
Calculate the concentration of each component using a pre-established calibration curve.
-
Determine the key performance metrics:
-
1,4-BDO Conversion (%): The percentage of the initial 1,4-BDO that has been consumed.
-
GBL Selectivity (%): The percentage of the consumed 1,4-BDO that was converted specifically to GBL.
-
GBL Yield (%): The overall percentage of the initial 1,4-BDO that was converted to GBL (Yield = Conversion × Selectivity).
-
5.5. System Shutdown
-
Stop the 1,4-BDO pump.
-
Maintain the nitrogen flow while the reactor cools down to room temperature.
-
Once cool, turn off all gas flows and power down the equipment.
Data Presentation and Expected Results
Organizing experimental data in a clear, tabular format is crucial for analysis and comparison. Below is a table with representative data for a copper-based catalyst.
| Parameter | Value | Unit | Rationale |
| Catalyst | 10 wt% Cu/CeO₂ | - | Proven high activity and selectivity.[4] |
| Reaction Temperature | 240 | °C | Optimal balance between reaction rate and catalyst stability.[4] |
| Reaction Pressure | 1.5 | bar | Near-atmospheric pressure is sufficient and common.[8] |
| WHSV of 1,4-BDO | 1.0 | h⁻¹ | A standard space velocity for lab-scale screening.[2] |
| Performance Metric | |||
| 1,4-BDO Conversion | ~93 | % | |
| GBL Selectivity | ~98 | % | |
| GBL Yield | ~91 | % |
Table populated with data inspired by literature values for high-performance copper-ceria catalysts.[4]
Safety Precautions
-
Chemical Handling: 1,4-BDO and GBL are irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Hydrogen Gas: Hydrogen is extremely flammable. The system must be thoroughly leak-checked before introducing hydrogen. Ensure the reactor setup is in a well-ventilated area, and keep all ignition sources away.
-
High-Temperature Operations: The tube furnace operates at high temperatures. Use appropriate thermal insulation and exercise caution to avoid burns.
-
Pressurized System: Always wear safety glasses when working with a pressurized reactor system.
References
- US5955620A - Dehydrogenation of this compound to γ-butyrolactone - Google P
- EP0584408B1 - Process for the preparation of gamma-butyrolactone - Google P
-
γ-Butyrolactone - Wikipedia. [Link]
-
Cyclodehydration of this compound over Zr-Al Catalysts: Effect of Reaction Medium - NIH. [Link]
- KR101063772B1 - Method for preparing gamma butyrolactone
-
The selectively regulated vapour phase dehydrogenation of this compound to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing). [Link]
-
Selectively Regulated Dehydrogenation of this compound to γ-Butyrolactone via Tailoring the Structure of Copper Based Catalysts - ResearchGate. [Link]
- CN113996306B - Catalyst for catalyzing 1, 4-butanediol dehydrogenation reaction and preparation method and application thereof - Google P
- JPS5927881A - Purification of gamma-butyrolactone - Google P
- CN1085665C - Catalyst for preparing gamma-butyrolactone with this compound dehydrogenation - Google P
-
Dehydrogenative cyclization of this compound over copper-based catalyst - ResearchGate. [Link]
-
This compound - Wikipedia. [Link]
- CA2310707A1 - Process for recovering gamma-butyrolactone from a mixture of heavy organics - Google P
-
Conversion of diols by dehydrogenation and dehydration reactions on silica-supported copper catalysts | Request PDF - ResearchGate. [Link]
-
Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones | Organometallics - ACS Publications. [Link]
-
Gas-Solid Catalytic Reactions - University of Notre Dame. [Link]
-
Experimental methods in catalytic kinetics. [Link]
-
This compound as a Hydrogen Carrier: Liquid- versus Gas-Phase Dehydrogenation | Energy & Fuels - ACS Publications. [Link]
-
gamma-butyrolactone - SWGDrug. [Link]
-
Advanced Catalysts for the Water Gas Shift Reaction - MDPI. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. [Link]
-
Catalytic Dehydrogenation of 1,2- and 1,3-Diols - eScholarship.org. [Link]
-
From Laboratory to Industrial Operation: Model-Based Digital Design and Optimization of Fixed-Bed Catalytic Reactors - ACS Publications. [Link]
-
Mod-04 Lec-18 Gas-solid Catalytic Reactions - External diffusion - YouTube. [Link]
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The selectively regulated vapour phase dehydrogenation of this compound to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodehydration of this compound over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. US5955620A - Dehydrogenation of this compound to γ-butyrolactone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. KR101063772B1 - Method for preparing gamma butyrolactone from this compound - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: High-Resolution HPLC Separation of Butanediol Isomers
Status: Operational Ticket ID: BDO-SEP-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting and Optimization of 1,4-Butanediol (1,4-BDO) and Regioisomer Separation
Executive Summary & Scope
The "Isomer" Trap:
Before beginning experimental troubleshooting, it is critical to define the target.[1] this compound (
-
Regioisomer Separation: Separating 1,4-BDO from its structural isomers (1,2-BDO, 1,3-BDO, 2,3-BDO) present as byproducts in fermentation or synthesis.[1]
-
Impurity Profiling: Separating 1,4-BDO from related alkene intermediates like cis/trans-2-butene-1,4-diol.[1]
This guide focuses on Regioisomer Separation using HPLC, addressing the specific challenges of polarity (retention) and detection (lack of chromophores).
Method Selection: The Decision Matrix
Standard Reverse Phase (C18) is often unsuitable for BDO separation because these small, polar diols elute in the void volume (
Figure 1: Decision matrix for selecting the optimal stationary phase and detection method based on sample origin and sensitivity requirements.
Standardized Protocols
Protocol A: Ion Exclusion Chromatography (The "Fermentation Standard")
Best for: Robust analysis of fermentation broths containing sugars, organic acids, and BDOs.
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent sulfonated divinylbenzene (SDVB).[1]
-
Mobile Phase: 5 mM Sulfuric Acid (
) in water (Isocratic).[1] -
Flow Rate: 0.6 mL/min.[1]
-
Temperature: 50°C (Critical for lowering viscosity and improving mass transfer).[1]
-
Detection: Refractive Index (RID) at 50°C.[1]
-
Mechanism: Separates based on size exclusion and ligand exchange.[1]
-
Expected Elution: 1,4-BDO elutes later than 2,3-BDO due to hydrophobic adsorption interactions with the polymer matrix.
Protocol B: HILIC Mode (The "High-Resolution Standard")
Best for: Trace impurity profiling in pharmaceutical precursors; separating 1,3-BDO from 1,4-BDO.
-
Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80) or Zwitterionic (ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).[1]
-
Gradient:
-
0-1 min: 95% B
-
1-15 min: 95%
80% B -
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Why it works: The water-enriched layer on the polar stationary phase retains the BDOs. 1,4-BDO is the most polar regioisomer and typically elutes last in HILIC mode, offering excellent separation from the less polar 1,2- and 1,3- isomers.
Troubleshooting Guide & FAQs
Category 1: Retention & Resolution Failures[1]
Q1: My 1,4-BDO peak is eluting in the void volume (t0) on my C18 column.
-
Diagnosis: This is expected behavior.[1] 1,4-BDO is too hydrophilic (LogP
-0.[1]8) to partition into the hydrophobic C18 chains, especially if the mobile phase contains >5% organic modifier.[1] -
Solution:
Q2: I cannot separate 1,3-BDO from 1,4-BDO (Co-elution).
-
Diagnosis: Critical pair resolution failure.[1] These isomers have very similar polarities.[1]
-
Solution:
-
Change Selectivity: Switch from a bare silica HILIC column to an Amide phase. The Amide functionality offers hydrogen bonding selectivity that differentiates the primary hydroxyls of 1,4-BDO from the secondary hydroxyl of 1,3-BDO.
-
Temperature Effect: In Ion Exclusion (Protocol A), lowering the temperature (e.g., from 60°C to 35°C) can sometimes improve resolution between isomers, though it increases backpressure.[1]
-
Category 2: Detection Issues ("The Invisible Analyte")
Q3: The baseline is drifting wildly, and I can't see the peaks at 210 nm.
-
Diagnosis: 1,4-BDO lacks a chromophore.[1] Detecting at 210 nm measures the absorbance of the mobile phase (especially if using carboxylates), leading to noise.[1]
-
Solution Matrix:
| Detector | Suitability | Pros | Cons |
| UV (210nm) | Poor | Available in most labs. | Low sensitivity; high noise; non-specific.[1] |
| RID | Good (Standard) | Universal for alcohols.[1] | Isocratic only ; sensitive to temperature fluctuations; low sensitivity.[1] |
| ELSD/CAD | Excellent | Gradient compatible; higher sensitivity than RID.[1][3] | Non-linear response (requires log-log calibration); destructive.[1] |
| MS (ESI) | Moderate | Specificity. | Poor ionization of neutral diols.[1] Requires adduct formation (e.g., add Na+ or Li+ to mobile phase).[1] |
Q4: How can I use UV detection if I don't have RID/ELSD?
Visual Troubleshooting Workflow
Use this logic flow to diagnose poor separation performance.
Figure 2: Diagnostic workflow for common HPLC failures in Butanediol analysis.
References
-
Bio-Rad Laboratories. (n.d.).[1] Aminex HPX-87H Column for Organic Acid and Alcohol Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1] Stationary Phase Selectivity in HILIC: The Importance of Ionic Interactions. Retrieved from [Link]
-
ResearchGate. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Retrieved from [Link]
Sources
Overcoming challenges in the purification of bio-based 1,4-Butanediol
Technical Support Center: Bio-Based 1,4-Butanediol (Bio-BDO) Purification
Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Downstream Processing (DSP) Optimization for Fermentation-Derived 1,4-BDO[1][2]
Welcome to the Bio-Separations Center of Excellence
You are likely here because your transition from petrochemical BDO (Reppe process) to bio-based routes has introduced a new set of enemies: fermentation salts, protein fouling, and the persistent "isomer problem" (2,3-butanediol). Unlike the predictable Reppe process, fermentation broths are living, chaotic matrices.
This guide ignores generic textbook advice. Instead, we focus on the specific failure modes we see in scale-up and the causality-driven protocols to resolve them.
Part 1: The Master Workflow (Visualized)
Before troubleshooting, validate your unit operation sequence.[1] Most purity failures stem from placing the wrong separation step too early in the chain.
Figure 1: Optimized Downstream Processing (DSP) flow for Bio-BDO. Note the critical placement of desalting prior to evaporation to prevent heat-exchanger fouling.[2]
Part 2: Troubleshooting & Protocols
Module A: The "Gunk" Phase (Broth Clarification)
User Issue: "My ion exchange (IEX) columns are fouling within 10 cycles, and backpressure is spiking during filtration."
Root Cause: You are likely relying solely on centrifugation.[1] Fermentation broths contain colloidal proteins and cell debris (0.1–0.4 µm) that centrifuges miss.[1] These colloids irreversibly bind to IEX resin beads, blocking active sites.[1]
Corrective Protocol: The "Double-Barrier" Clarification
-
Primary Separation: High-speed disk stack centrifugation (
) to remove bulk biomass.[1][2] -
Secondary Polishing (The Fix): Implement Ultrafiltration (UF) using ceramic membranes (50–100 kDa cutoff).[1]
Module B: The "Salt" Phase (Desalting)
User Issue: "I am seeing severe scaling in my evaporator heat exchangers, and the final BDO has high ash content."
Root Cause: Fermentation requires buffers (phosphates, ammonium sulfate).[1] If you evaporate water before removing these salts, they precipitate as the solubility limit is reached (scaling). Furthermore, salts catalyze side reactions (oligomerization) of BDO at high temperatures.[1]
Corrective Protocol: Electrodialysis (ED) vs. Ion Exchange (IEX)
-
For Low Conductivity (<10 mS/cm): Use Cation/Anion Exchange Resins .[1]
-
For High Conductivity (>15 mS/cm): Use Electrodialysis (ED) .[1]
Module C: The "Isomer" Phase (Separating 1,4-BDO from 2,3-BDO)
User Issue: "I cannot separate 2,3-butanediol (2,3-BDO) from my 1,4-BDO using standard distillation. The boiling points are too close."
Root Cause:
While 1,4-BDO boils at
Advanced Solution: Reactive Extraction (The Acetal Route) This is a self-validating chemical separation method that exploits the structural difference between the two isomers. 2,3-BDO has adjacent hydroxyl groups (vicinal diol), while 1,4-BDO does not.
Protocol:
-
Reaction: Mix the crude BDO stream with an aldehyde (e.g., formaldehyde or acetaldehyde) and an acid catalyst.[1]
-
Separation: The 2,3-BDO acetal has a significantly different boiling point and polarity than 1,4-BDO.[1] It can be easily distilled off or phase-separated.[1][2][3]
-
Hydrolysis (Optional): If 2,3-BDO recovery is valuable, hydrolyze the acetal back to 2,3-BDO and recycle the aldehyde [1].
Part 3: Comparative Data Analysis
Table 1: Efficiency vs. Cost of Separation Technologies
| Technology | Target Impurity | Energy Intensity | CAPEX | Operational Note |
| Vacuum Distillation | Water, Lights | High (Latent heat of water) | Medium | Standard.[1][2] Requires vacuum (<50 mbar) to prevent BDO degradation at high T. |
| Reactive Extraction | 2,3-BDO, Isomers | Low (Chemical driven) | Medium | Best for high isomer loads. Requires catalyst handling.[1] |
| Salting-Out | Water, Proteins | Medium | Low | Uses high salt conc.[1][2] (e.g., |
| Hydrogenation | Color Bodies, Acetals | Medium | High | Mandatory for polymer-grade. Converts trace unsaturated impurities that cause yellowing.[1][2] |
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my purified BDO turn yellow upon storage?
A: This is "color reversion," caused by trace impurities like acetals or unsaturated carbonyls (e.g.,
-
Fix: You need a Polishing Hydrogenation step.[1] Pass the distilled BDO over a Nickel or Copper/Chromium catalyst at
and 50 bar . This saturates the double bonds responsible for color formation [3].[1]
Q: Can I use membrane distillation (MD) to remove water instead of evaporation? A: Theoretically, yes, but proceed with caution. Membrane wetting is a major risk.[1] Bio-broths contain surfactants (peptides) that lower surface tension, allowing the liquid to penetrate the hydrophobic membrane pores, causing failure. For now, Mechanical Vapor Recompression (MVR) evaporation remains the industry standard for robustness.
Q: How do I handle the azeotrope with dibutyl succinate? A: If your fermentation produces succinate as a byproduct, it can esterify with butanol/BDO to form dibutyl succinate, which azeotropes with 1,4-BDO.
-
Fix: Saponification. Treat the crude stream with mild caustic (NaOH) prior to distillation.[1] This hydrolyzes the ester back to succinic acid (salt form), which is non-volatile and stays in the column bottoms, allowing pure BDO to distill over.
References
-
Li, Z. et al. (2012).[1][4] "Reactive extraction of 2,3-butanediol from fermentation broth." Process Biochemistry. Link[1]
-
Janković, T. et al. (2025).[1][3] "Adaptable downstream processing design for recovery of butanediols after fermentation." Chemical Engineering Research and Design. Link[1][3]
-
BenchChem Technical Support. (2025). "Purification of this compound from Butynediol Hydrogenation." BenchChem.[1][5] Link[1]
-
Genomatica Inc. (2018).[1] "Process and systems for obtaining this compound from fermentation broths." U.S. Patent 2018065907.[1] Link
Sources
- 1. Process and systems for obtaining this compound from fermentation broths - Patent US-2018065907-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105164092A - Process for the separation of this compound and co-products - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Polyurethane Synthesis with 1,4-Butanediol and Diisocyanates
Welcome to the technical support center for the synthesis of polyurethanes using 1,4-Butanediol (BDO) as a chain extender. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction outcomes, focusing on the critical aspect of reaction rate enhancement.
Section 1: Frequently Asked Questions (FAQs) on Reaction Fundamentals
This section addresses common questions regarding the foundational chemistry and practical considerations of the BDO-diisocyanate reaction.
Q1: What is the fundamental reaction when mixing this compound with a diisocyanate?
A1: The reaction is a polyaddition polymerization that forms a polyurethane. The diisocyanate (a molecule with two -NCO functional groups) reacts with the diol, this compound (a molecule with two primary hydroxyl, -OH, groups). Each reaction between an isocyanate group and a hydroxyl group forms a urethane linkage. Because both molecules are difunctional, this process repeats to form long polymer chains.[1] In segmented polyurethanes, the BDO and diisocyanate portions form crystalline "hard segments" that provide toughness and thermal stability to the final polymer.[2]
Q2: Why is my this compound solid at room temperature? How should I handle it?
A2: this compound has a melting point of approximately 20°C (68°F).[2] This means it can easily solidify or become a highly viscous liquid at standard room temperatures, causing significant handling and processing challenges.[3]
-
Solution: Before use, BDO must be gently heated to a temperature safely above its melting point to ensure it is a homogenous, low-viscosity liquid. It is critical to maintain BDO above this temperature in storage tanks and transfer lines to prevent crystallization and blockages.[2]
Q3: I've noticed bubbles forming in my reaction mixture, leading to a foamy product. What is the cause?
A3: This is a classic sign of moisture contamination. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Isocyanate groups (-NCO) are highly reactive towards water. This side reaction proceeds in two steps:
-
The isocyanate reacts with water to form an unstable carbamic acid.
-
The carbamic acid immediately decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.
The CO₂ gas is the source of the bubbles or foaming.[1] The newly formed amine can then react with another isocyanate group to form a rigid, often insoluble, urea linkage, which can negatively impact the polymer's properties.[1]
-
Preventative Measures:
Section 2: Enhancing the Reaction Rate: A Guide to Catalysis
The uncatalyzed reaction between BDO and diisocyanates can be slow, with a pot life of 10-20 minutes even at 70°C.[2] Catalysts are essential for achieving practical reaction times and curing schedules.
Q4: My reaction is too slow. How can I increase the rate?
A4: The most effective way to increase the reaction rate is by using a catalyst. Elevating the temperature will also increase the rate, but catalysis offers more precise control. The two main classes of catalysts for this reaction are tertiary amines and organometallic compounds, most commonly organotins.[4][5]
Q5: What is the difference between an amine catalyst and an organotin catalyst?
A5: Amine and organotin catalysts accelerate the reaction through different mechanisms and exhibit different selectivities.
-
Amine Catalysts (e.g., DABCO, DMCHA): These function as Lewis bases. The general mechanism involves the amine activating the hydroxyl group of the BDO, making its proton more easily transferable and increasing its nucleophilicity towards the isocyanate carbon.[6] Amine catalysts are particularly effective at catalyzing the isocyanate-water reaction, making them useful as "blowing catalysts" in foam production.[7][8][9]
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These function as Lewis acids. The tin compound coordinates with the carbonyl oxygen of the isocyanate group, polarizing it and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the BDO.[6] Organotin catalysts are highly selective for the isocyanate-hydroxyl ("gelling") reaction over the isocyanate-water ("blowing") reaction.[7][10] Their relative activity is significantly higher than that of tertiary amine catalysts.[11]
Catalyst Selection Summary
| Catalyst Type | Primary Mechanism | Selectivity | Relative Activity | Best For |
| Tertiary Amines | Lewis Base (activates -OH group) | Promotes Isocyanate-Water (Blowing) and Isocyanate-Hydroxyl (Gelling) reactions[7][9] | Moderate | Foam production where CO₂ generation is desired; dual-purpose catalysis. |
| Organotin Compounds | Lewis Acid (activates -NCO group) | Highly selective for Isocyanate-Hydroxyl (Gelling) reaction[7][10] | High[11] | Solid elastomers, coatings, and adhesives where bubble formation must be avoided. |
| Other Metals (Bi, Zn, Zr) | Lewis Acid | Varies; often developed as less toxic alternatives to tin. Some show high selectivity for the gelling reaction.[12] | Varies | Applications requiring non-tin catalysts due to regulatory or toxicity concerns. |
Catalytic Mechanism of Organotin Compounds
Caption: Lewis acid mechanism of organotin catalysts.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q6: My reaction starts fine but then gels up almost instantly. How do I extend the pot life?
A6: "Pot life" is the period during which the reacting mixture remains liquid and workable.[13] A very short pot life indicates an excessively fast reaction.
-
Reduce Catalyst Concentration: This is the most direct way to slow the reaction. Perform a catalyst concentration ladder experiment to find the optimal level that provides a manageable pot life without unduly extending the cure time.
-
Lower the Temperature: The reaction is exothermic and its rate is highly temperature-dependent. Reducing the initial temperature of your reactants can significantly extend the pot life.
-
Choose a Less Active Catalyst: If using a highly active catalyst like DBTDL, consider switching to a less reactive one, such as a different organometallic (e.g., zirconium or bismuth-based) or a sterically hindered amine catalyst.
Q7: My final polymer has poor mechanical properties. What could be the cause?
A7: Poor mechanical properties often stem from issues with the polymer structure, which can be traced back to several root causes.
-
Incorrect Stoichiometry (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is one of the most critical parameters. An off-ratio leads to incomplete polymerization, lower molecular weight, and unreacted chain ends, all of which degrade mechanical properties. It is crucial to accurately know the purity and equivalent weight of your reactants.[14]
-
Side Reactions: As discussed in Q3, moisture contamination leads to brittle urea segments. Another possibility, especially with excess isocyanate and high temperatures, is the formation of allophanate (reaction of an isocyanate with an existing urethane group) or biuret (reaction of an isocyanate with a urea group) crosslinks.[15] While some crosslinking can be desirable, uncontrolled side reactions often lead to brittleness.
-
Incomplete Mixing: If the diisocyanate and BDO are not mixed thoroughly, you will have regions with different stoichiometries, leading to a non-uniform polymer with weak spots.
Troubleshooting Workflow: Poor Mechanical Properties
Caption: Decision tree for troubleshooting poor polymer properties.
Section 4: Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Determining %NCO Content (Titration)
This protocol determines the concentration of unreacted isocyanate groups, allowing you to track the reaction's progress towards completion. The principle involves reacting the residual NCO groups with an excess of a standard di-n-butylamine solution. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.[16][17]
Materials:
-
Di-n-butylamine solution (e.g., 0.9 M in dry toluene)
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
Dry Toluene
-
Methanol
-
Potentiometric titrator with a suitable electrode (e.g., pH electrode)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the reacting polymer mixture into a dry flask. The sample size should be chosen based on the expected NCO content.
-
Reaction: Immediately add a known excess volume of the di-n-butylamine solution. Stopper the flask, swirl to mix, and allow it to react for 15 minutes to ensure all NCO groups have reacted.
-
Titration: Add methanol to the flask and titrate the solution with the standardized HCl solution using a potentiometric titrator. The endpoint is the inflection point of the titration curve.
-
Blank Titration: Perform a blank titration using the same volume of di-n-butylamine solution but without the polymer sample.
-
Calculation:
-
%NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample
-
Where:
-
V_blank = Volume of HCl for the blank (mL)
-
V_sample = Volume of HCl for the sample (mL)
-
M_HCl = Molarity of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a calculation constant representing the molecular weight of the NCO group (42.02 g/mol ) divided by 10.
-
-
Protocol 2: Real-Time Kinetic Analysis using FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for monitoring the reaction in real-time. The analysis focuses on the disappearance of the characteristic NCO stretching peak.[18][19]
Procedure:
-
Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.
-
Background: Collect a background spectrum of the BDO (and any solvent/catalyst) before adding the diisocyanate.
-
Initiate Reaction: Mix the diisocyanate and BDO (with catalyst) and immediately begin spectral acquisition.
-
Data Collection: Collect spectra at regular intervals (e.g., every 15-30 seconds).[18]
-
Analysis: Monitor the sharp, strong absorbance band of the isocyanate group, which appears around 2270 cm⁻¹ . The rate of disappearance of this peak's area or height is directly proportional to the rate of reaction. Plot the peak area against time to obtain a kinetic profile.
References
-
Knowledge, "Classification of polyurethane catalysts and selection of catalysts for different polyurethane products," 2022. [Link]
-
Performance and Regulatory Compliance, "comparing organotin polyurethane soft foam catalyst with non-tin catalysts," 2024. [Link]
-
MDPI, "Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications," 2023. [Link]
-
King Industries, "A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings," N.D. [Link]
-
Wikipedia, "Polyurethane," N.D. [Link]
-
Gantrade, "Characteristics That Set Urethane Grade this compound (BDO/1,4-BDO) Apart," N.D. [Link]
-
Wikipedia, "this compound," N.D. [Link]
-
MDPI, "The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes," N.D. [Link]
-
TRiiSO, "Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples," N.D. [Link]
-
ResearchGate, "RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE," 2018. [Link]
-
ResearchGate, "Studies of 4,4′-diphenylmethane diisocyanate (MDI)/1,4-butanediol (BDO) based TPUs by in situ and moving-window two-dimensional correlation infrared spectroscopy," 2017. [Link]
-
ResearchGate, "Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol," 2000. [Link]
-
ResearchGate, "Synthesis of PPG-TDI-BDO polyurethane and the influence of hard segment content on its structure and antifouling properties," 2021. [Link]
- Google Patents, "WO2018187462A1 - Liquid blend comprising this compound and another alcohol or polyol," N.D.
-
Hebei Mingxu Chemicals, "Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production," 2024. [Link]
-
Xylem Analytics, "Titration of NCO value in resins according to DIN EN ISO 14896," N.D. [Link]
-
Werner J. Blank, "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts," N.D. [Link]
-
ResearchGate, "Kinetics of diisocyanate reactions with chain-extending agents," 2006. [Link]
-
Royal Society of Chemistry, "Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5," 2021. [Link]
-
Facta Universitatis, "CATALYSIS OF THE ISOCYANATE-HIDROXYL REACTION BY NON-TIN CATALYSTS IN WATER BORNE TWO COMPONENT POLYURETHANE COATINGS," N.D. [Link]
-
RSC Publishing, "The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study," 2024. [Link]
- Google Patents, "US5157100A - Method for extending the pot-life of polyol-polyisocyan
-
Materials and Technology, "EFFECT OF A SYNTHESIS FORMULATION ON THE THERMAL PROPERTIES OF POLYURETHANE," 2020. [Link]
-
PubMed Central, "Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH): effect of initiator, degree of polymerization, and diisocyanate," 2013. [Link]
-
HyMax, "Service Case | Extend the pot life of waterborne polyurethane by replacing the toxic isocyanate curing agent," 2021. [Link]
-
ResearchGate, "In-situ reaction kinetics for the formation of polyurethane by FTIR spectroscopy," N.D. [Link]
-
MDPI, "Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the this compound (BDO)/Dipropylene Glycol (DPG) Ratio," N.D. [Link]
- Google Patents, "US3392128A - Tin catalysts for the reactions of organic polyisocyan
-
AZoM, "Monitoring the Content of Free Isocyanate in Polyurethanes," 2019. [Link]
-
Macromolecules, "An analysis of phase separation kinetics of model polyurethanes," N.D. [Link]
-
PubMed Central, "FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols," N.D. [Link]
-
MDPI, "Catalyzed HTPB/HDI-Trimer Curing Reactions and Influence on Pot Life," N.D. [Link]
-
ResearchGate, "Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings," N.D. [Link]
Sources
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. gantrade.com [gantrade.com]
- 3. WO2018187462A1 - Liquid blend comprising this compound and another alcohol or polyol - Google Patents [patents.google.com]
- 4. What Are the Types of Polyurethane Catalysts? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 6. paint.org [paint.org]
- 7. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 8. Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples [tri-iso.com]
- 9. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 10. polyurethane | classification of polyurethane catalysts and selection of catalysts for different polyurethane products-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 11. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications | MDPI [mdpi.com]
- 12. wernerblank.com [wernerblank.com]
- 13. specialchem.com [specialchem.com]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. xylemanalytics.com [xylemanalytics.com]
- 17. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Injection Parameters for 1,4-Butanediol
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide provides in-depth technical assistance for the gas chromatographic (GC) analysis of 1,4-Butanediol (1,4-BDO). This document is structured to address the specific challenges you may encounter, offering not just solutions, but the underlying scientific principles to empower your method development and troubleshooting.
Introduction: The Challenge of Analyzing this compound
This compound is a polar diol with a high boiling point (230°C), characteristics that make its analysis by gas chromatography notoriously challenging.[1][2] The two hydroxyl groups are prone to forming hydrogen bonds, which can lead to undesirable interactions within the GC system. These interactions often manifest as poor peak shape (tailing), low sensitivity, and poor reproducibility. Furthermore, the high temperatures required for elution can risk thermal degradation of the analyte in the injector port.[3][4]
This guide will walk you through common questions and troubleshooting scenarios to help you achieve robust and reliable results for your 1,4-BDO analysis.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your analysis.
Q1: Why is my this compound peak tailing severely?
Peak tailing is the most common issue when analyzing polar compounds like 1,4-BDO.[5][6][7] It is primarily caused by "active sites" within the GC flow path—in the injector liner, at the column head, or within the column itself—that interact with the hydroxyl groups of the analyte.[5][8] This reversible adsorption delays a portion of the analyte molecules from reaching the detector, resulting in an asymmetrical peak.[5]
-
Causality: The lone pair of electrons on the oxygen atoms of the hydroxyl groups in 1,4-BDO can interact with any acidic sites (e.g., exposed silanols on glass surfaces) in your GC system. This leads to a secondary, non-chromatographic retention mechanism that broadens and tails the peak.
Q2: Do I need to derivatize this compound for GC analysis?
While direct analysis is possible, derivatization is highly recommended for robust, quantitative analysis, especially at low concentrations. Derivatization replaces the active hydrogens on the hydroxyl groups with non-polar, bulky groups. This significantly reduces the polarity of the molecule, improving its volatility and chromatographic behavior.
-
Expert Insight: Think of derivatization as putting a "mask" over the reactive parts of the molecule. This mask prevents the molecule from "sticking" to active sites in the system, resulting in sharper, more symmetrical peaks and improved sensitivity. For trace-level quantification, derivatization is often not just recommended, but essential.
Q3: What are the best GC columns for analyzing this compound?
For the direct, underivatized analysis of 1,4-BDO, a polar stationary phase is required. The most common choice is a Wax-type column (polyethylene glycol, PEG).[9][10] These columns have a high density of hydrogen-bond accepting sites that can interact with the hydroxyl groups of 1,4-BDO, providing good retention and peak shape.
If you are analyzing a derivatized sample (e.g., silylated 1,4-BDO), the molecule is now non-polar. In this case, a low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) is the ideal choice.[1][4] Using a polar Wax column for a non-polar derivative would result in poor retention and peak shape.
Q4: Should I use a split or splitless injection?
The choice between split and splitless injection depends entirely on the concentration of 1,4-BDO in your sample.[11][12][13]
-
Split Injection: Use for high-concentration samples. A split injection introduces only a fraction of the vaporized sample into the column, preventing overload which would lead to broad, fronting peaks.[1][11][14] A typical split ratio for major component analysis might be 30:1 or higher.[1]
-
Splitless Injection: Use for trace-level analysis (ppm or lower). In this mode, the split vent is closed during the injection, transferring the entire sample volume onto the column for maximum sensitivity.[11][14][15] This technique is more complex and requires careful optimization of parameters like purge activation time to ensure good peak shape.
Troubleshooting Guide: From Problems to Solutions
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Poor Peak Shape (Tailing Peaks)
Symptoms:
-
The peak for 1,4-BDO is asymmetrical, with the latter half of the peak being broader than the front half.
-
Poor integration and reproducibility of peak area.
Root Cause Analysis & Solutions:
| Probable Cause | Underlying Mechanism | Recommended Action & Protocol |
| Active Injector Liner | The glass surface of the liner contains active silanol groups that adsorb the hydroxyl groups of 1,4-BDO.[16] | Solution: Use a deactivated liner. Liners treated with a silylating reagent are essential. For particularly challenging applications, consider a liner with glass wool packing, which can help trap non-volatile matrix components and aid in volatilization.[17] Protocol: 1. Cool the injector. 2. Turn off carrier gas flow at the instrument (do not turn off the tank). 3. Remove the septum nut and old septum. 4. Unscrew the retaining nut for the liner. 5. Carefully remove the old liner with tweezers. 6. Insert a new, deactivated liner. 7. Reassemble, restore gas flow, and perform a leak check. |
| Column Contamination | Non-volatile matrix components have accumulated at the head of the column, creating active sites. | Solution: Perform column maintenance. Trim the first 10-15 cm from the inlet side of the column. Protocol: 1. Cool the injector and oven. 2. Turn off carrier gas flow. 3. Disconnect the column from the injector. 4. Using a ceramic scoring wafer, make a clean, 90-degree cut to remove the contaminated section. 5. Re-install the column to the correct depth in the injector. 6. Perform a leak check. |
| Incorrect Injector Temperature | Temperature is too low, causing incomplete or slow vaporization. This leads to a slow transfer of the analyte to the column, resulting in a broad, tailing peak.[16] | Solution: Increase the injector temperature. A good starting point for underivatized 1,4-BDO is 250°C.[9] For derivatized 1,4-BDO, 260°C is a reasonable starting point.[1] Caution: Do not exceed the thermal stability limit of your analyte or column phase. |
| Insufficient Carrier Gas Flow | Low flow rate can lead to excessive residence time in the injector and slow transfer to the column, increasing the opportunity for unwanted interactions. | Solution: Ensure your carrier gas flow rate is optimal for your column dimensions. For a typical 0.25 mm ID column, a flow rate of 1-2 mL/min is common. |
Problem 2: Low or No Peak Response
Symptoms:
-
The peak for 1,4-BDO is much smaller than expected or completely absent.
-
Poor sensitivity and high limits of detection.
Root Cause Analysis & Solutions:
| Probable Cause | Underlying Mechanism | Recommended Action & Protocol |
| Irreversible Adsorption | The active sites in the system are so strong that the 1,4-BDO does not elute at all, or only a small fraction does. This is a severe form of the issue causing peak tailing. | Solution: Systematically deactivate the entire flow path. Protocol: 1. Start with the most likely culprit: the injector liner. Replace it with a new, high-quality deactivated liner.[18] 2. If the problem persists, trim the column. 3. As a last resort, the column itself may be irreversibly damaged and require replacement. |
| Thermal Degradation | The injector temperature is too high, causing the 1,4-BDO to break down. In the presence of acid and high temperature, it can dehydrate to form tetrahydrofuran (THF).[2] | Solution: Reduce the injector temperature. Experiment by lowering the temperature in 10°C increments (e.g., from 270°C to 260°C, then 250°C) to find the highest temperature that provides good vaporization without degradation. |
| Incorrect Injection Mode | Using a high split ratio for a trace-level sample will vent most of the analyte, leading to a very small or non-existent peak. | Solution: Switch to splitless injection mode for low-concentration samples to ensure the entire sample is transferred to the column.[11][19] |
| Leaks in the System | A leak at the injector fitting or septum will cause a loss of sample during injection and transfer, drastically reducing the amount of analyte that reaches the detector. | Solution: Perform a thorough leak check using an electronic leak detector. Check the septum nut, liner O-ring, and column fittings. |
Data & Protocols
Table 1: Recommended Starting GC Parameters for this compound
| Parameter | Underivatized 1,4-BDO | Derivatized 1,4-BDO (e.g., TMS ether) |
| Injection Mode | Split (high conc.) or Splitless (low conc.) | Split (high conc.) or Splitless (low conc.) |
| Injector Temp. | 250 °C[9] | 260 °C[1] |
| Liner Type | Deactivated, single taper w/ wool | Deactivated, single taper w/ wool |
| Column Phase | Polar (e.g., StabilWax, Supelcowax-10)[9][10] | Non-polar (e.g., DB-1, DB-5)[4] |
| Oven Program | 50°C (2.5 min), ramp 20°C/min to 200°C, hold 10 min[9] | 100°C (1 min), ramp 15°C/min to 270°C, hold 4 min[1] |
| Detector | FID | FID / MS |
| Detector Temp. | 250 - 300 °C[1][9] | 260 - 300 °C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
Protocol: Silyl Derivatization of this compound
This protocol is a general guideline for converting 1,4-BDO to its less polar trimethylsilyl (TMS) ether, which is more suitable for GC analysis.
Materials:
-
This compound standard or sample.
-
Anhydrous Pyridine (as a catalyst and acid scavenger).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a silylating agent.
-
Reaction vial with a PTFE-lined cap.
-
Heating block or water bath.
Procedure:
-
Pipette 100 µL of the sample (dissolved in a suitable aprotic solvent like acetone or acetonitrile) into a reaction vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC using a non-polar column.
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
This diagram outlines a logical sequence of steps to diagnose and resolve peak tailing issues with this compound.
Caption: A decision tree for troubleshooting peak tailing.
Diagram 2: Decision Logic for Derivatization
This diagram helps decide whether derivatization is the appropriate strategy for your 1,4-BDO analysis.
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. This compound – Determination of this compound in workplace air using gas chromatography (GC-FID): Air Monitoring Method – Translation of the German version from 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary gas chromatographic determination of this compound and gamma-hydroxybutyrate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. Split vs Splitless Injection [discover.restek.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 16. academic.oup.com [academic.oup.com]
- 17. agilent.com [agilent.com]
- 18. How to Choose a GC Inlet Liner [discover.restek.com]
- 19. agilent.com [agilent.com]
Validation & Comparative
Performance comparison of different catalysts for 1,4-Butanediol synthesis
Executive Summary
The synthesis of 1,4-Butanediol (BDO) is undergoing a critical pivot.[1][2] While the traditional Reppe process (acetylene-based) remains in use, the industry is aggressively shifting toward the hydrogenation of maleic anhydride (MA) and bio-succinic acid derivatives. This shift is driven by the need to decouple from volatile acetylene prices and eliminate toxic chromium-based catalysts.
This guide objectively compares the three dominant catalyst classes for the hydrogenation route: Copper-Chromite (The Legacy Benchmark) , Copper-Zinc/Silica (The Green Alternative) , and Rhenium-Based Noble Metals (The Low-Temperature Contender) . Our analysis reveals that while Copper-Chromite offers superior mechanical stability, modified Copper-Silica systems prepared via ammonia evaporation now rival its activity without the toxicity profile, making them the preferred choice for next-generation pilot plants.
Mechanistic Grounding: The Reaction Pathway
To evaluate catalyst performance, one must understand the reaction network. The hydrogenation of Maleic Anhydride (MA) to BDO is a cascade reaction. The selectivity challenge lies in stopping at BDO without over-hydrogenating to butanol or dehydrating to Tetrahydrofuran (THF).
Key Mechanistic Insight:
-
Surface Acidity: High acidity promotes the dehydration of BDO to THF.
-
Hydrogenolysis Activity: Required to cleave the C-O bond in the intermediate
-Butyrolactone (GBL).
Figure 1: Reaction network for MA hydrogenation. The conversion of GBL to BDO is the rate-determining step requiring high hydrogenolysis activity.
Comparative Analysis of Catalyst Classes
A. Copper-Chromite (Cu-Cr)[4][5]
-
Status: Industry Standard (Legacy)
-
Mechanism: Spinel structure (
) provides exceptional thermal stability and resistance to sintering. The chromium acts as a structural promoter, preventing copper crystallite growth. -
Performance:
-
Pros: High mechanical strength; long lifespan (>1 year); tolerant to feed impurities.
-
Cons: Severe Toxicity (Cr6+) ; requires high pressure (200–300 bar) to drive the GBL
BDO equilibrium; difficult disposal.
-
-
Verdict: High performance but facing regulatory obsolescence.
B. Copper-Zinc/Silica (Cu-Zn/SiO2)
-
Status: Modern "Green" Standard
-
Mechanism: ZnO acts as a spacer to disperse Cu particles. Recent advances use Ammonia Evaporation (AE) methods to create phyllosilicate structures that stabilize Cu species (
and ) without chromium. -
Performance:
-
Pros: Non-toxic; high selectivity to BDO (>95%); tunable acidity (doping with Mo or Mg suppresses THF formation).
-
Cons: Thermal Instability. Copper has a low Tamman temperature (~400°C), making it prone to sintering during exothermic hotspots.
-
-
Verdict: The best balance of cost, activity, and safety. Requires precise temperature control.
C. Rhenium-Based Noble Metals (Re-Pd/C)
-
Status: Niche / High-Value
-
Mechanism: Rhenium (
) provides acid sites that activate the carbonyl group of the amide/ester, while Palladium activates hydrogen via spillover. -
Performance:
-
Pros: Operates at significantly lower temperatures (100–160°C) and pressures (<100 bar).
-
Cons: Prohibitive Cost ; Re is prone to leaching in liquid phase; lower selectivity compared to Cu-based systems (often favors THF).
-
-
Verdict: Viable only for small-scale, high-value operations or specific bio-succinic acid feedstocks.
Performance Data Summary
The following data aggregates typical performance metrics from fixed-bed reactor studies under optimized conditions.
| Catalyst System | Reaction Temp (°C) | Pressure (bar) | Conversion (MA/GBL) | Selectivity (BDO) | Key Byproduct | Stability (Time on Stream) |
| Cu-Cr (Adkins) | 200 - 250 | 200 - 300 | > 99.5% | 85 - 92% | THF | High (> 2000 h) |
| Cu-Zn/Al (Coprecip) | 180 - 220 | 40 - 80 | > 99.0% | 90 - 94% | GBL | Moderate (Sintering) |
| Cu-Mo/SiO2 (AE) | 200 | 40 | 100% | 95 - 98% | THF | High (> 500 h stable) |
| Re-Pd/C | 160 | 80 | 95% | 75 - 85% | THF/Butanol | Low (Re leaching) |
Experimental Protocol: Validating Cu-SiO2 Performance
Trustworthiness Directive: This protocol utilizes a self-validating internal standard method to ensure mass balance closure.
Phase 1: Catalyst Activation (Critical)
Copper catalysts are air-sensitive. Improper reduction leads to immediate deactivation.
-
Loading: Load 2.0 g of calcined catalyst (e.g., Cu/SiO2) into a stainless steel fixed-bed reactor.
-
Purge: Flush with
(50 mL/min) for 30 min to remove . -
Reduction Ramp: Switch to 5%
/ . Ramp temperature to 250°C at 2°C/min. -
Soak: Hold at 250°C for 4–6 hours. Causality: This slow ramp prevents the exothermic reduction of CuO from sintering the particles before the reaction starts.
Phase 2: Reaction & Sampling
-
Feed Preparation: Prepare a 20 wt% solution of Maleic Anhydride (or Dimethyl Succinate) in Methanol. Add Diethylene Glycol Dimethyl Ether (Diglyme) (1 wt%) as an internal standard.
-
Pressurization: Pressurize reactor to 4 MPa (40 bar) with pure
. -
Injection: Pump liquid feed at LHSV = 0.5–1.0
. -
Analysis: Collect liquid products in a cold trap (0°C). Analyze via GC-FID equipped with a wax column (e.g., DB-WAX).
Phase 3: Workflow Visualization
Figure 2: Experimental workflow from catalyst synthesis (Ammonia Evaporation method) to analytical validation.
Conclusion & Recommendation
For modern BDO production facilities, Cu-SiO2 catalysts prepared via Ammonia Evaporation (AE) represent the optimal balance of performance and sustainability.
-
Why: They match the activity of Cu-Cr without the toxicity liability.
-
Trade-off: They require stricter thermal control than Cu-Cr to prevent sintering.
-
Future Outlook: Bimetallic Cu-Mo systems are the frontier, using Molybdenum to modulate surface acidity and suppress THF byproduct formation.
References
-
Vertex AI Search. (2024). One-pot synthesis of this compound via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology.
-
Vertex AI Search. (2024). Theoretical Insights into the Reaction Mechanism of Direct Hydrogenation of Maleic Anhydride to Produce this compound on the Cu–ZnO Surface. ACS Publications.
-
Vertex AI Search. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. MDPI.
-
Vertex AI Search. (2025). Synthesis of bio-derived this compound by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry.
-
Vertex AI Search. (2025).[3] Hydrogenation of γ-Butyrolactone to this compound over CuCo/TiO2 Bimetallic Catalysts. ACS Omega.
Sources
- 1. Production of this compound from Succinic Acid Using Escherichia Coli Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectively regulated vapour phase dehydrogenation of this compound to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis of Polyurethane Mechanical Properties: The Influence of Diol Architecture
Executive Summary & Technical Scope
In the engineering of biomedical polyurethanes (PUs), the diol component acts as the primary dial for tuning mechanical compliance and degradation kinetics. This guide moves beyond generic descriptions to rigorously compare polyurethanes derived from distinct diol classes: Macrodiols (Soft Segment) and Chain Extenders (Hard Segment).
We focus on the causal relationship between microphase separation and mechanical output. Specifically, we analyze why Polycaprolactone (PCL) derivatives often outperform Polyethylene Glycol (PEG) in tensile toughness, and how the carbon-chain parity of chain extenders (e.g., 1,4-Butanediol) dictates hard-segment crystallization.
The Chemistry of Control: Soft vs. Hard Segments[1]
Polyurethanes are segmented block copolymers.[1][2] Their mechanical performance relies on the thermodynamic incompatibility between two phases:
-
The Soft Segment (SS): Derived from high molecular weight macrodiols (1000–4000 Da). It provides elasticity and entropy-driven recovery.
-
The Hard Segment (HS): Formed by the diisocyanate and a short-chain diol (Chain Extender).[3][4][5] It provides physical cross-linking via hydrogen bonding.[6]
Mechanism of Action
The choice of diol alters the Flory-Huggins interaction parameter (
Comparative Study A: Macrodiol Influence (Soft Segment)
Here we compare three industry-standard macrodiols used in biomedical elastomers.
The Candidates:
-
PCL (Polycaprolactone): Semi-crystalline polyester.
-
PTMEG (Polytetramethylene ether glycol): Strain-crystallizing polyether.[7]
-
PEG (Polyethylene glycol): Amorphous, hydrophilic polyether.
Experimental Data: Mechanical Performance
Conditions: MDI-based PU, Hard Segment Content ~35%, Stoichiometry 1.02 index.
| Property | PCL-PU (2000 Da) | PTMEG-PU (2000 Da) | PEG-PU (2000 Da) |
| Tensile Strength (MPa) | 35.0 – 45.0 | 25.0 – 35.0 | 10.0 – 15.0 |
| Elongation at Break (%) | 550 – 700% | 700 – 900% | 300 – 500% |
| Young's Modulus (MPa) | 15 – 25 | 10 – 18 | 4 – 8 |
| Hydrolytic Stability | Moderate (Degradable) | Excellent | Poor (Swelling) |
| Mechanism | SS Crystallinity + H-Bonding | Strain-Induced Crystallization | High Hydrophilicity / Plasticization |
Scientist’s Insight
-
PCL Dominance: PCL-based PUs exhibit superior tensile strength because the ester groups in the soft segment participate in hydrogen bonding with the hard segment, and PCL itself can crystallize upon cooling, acting as a reinforcing filler.
-
The PEG Trade-off: While PEG is essential for hydrogels, its high hydrophilicity attracts atmospheric moisture even in "dry" states, acting as a plasticizer that disrupts hydrogen bonding, significantly lowering the modulus.
-
PTMEG Resilience: PTMEG is the gold standard for fatigue resistance (e.g., catheter tubing) because its ether backbone is hydrolytically stable and it undergoes reversible crystallization under strain, preventing crack propagation.
Comparative Study B: Chain Extender Influence (Hard Segment)
The chain extender determines how tightly the hard segments can pack. We compare This compound (BDO) against 1,6-Hexanediol (HDO) .
The "Odd-Even" Effect
Data consistently shows that diols with an even number of carbon atoms (BDO, HDO) pack more efficiently than odd-numbered diols (e.g., 1,5-Pentanediol). However, length matters:
| Chain Extender | Hard Segment Packing | Melting Point ( | Modulus |
| 1,4-BDO | High efficiency. The 4-carbon chain allows urethane groups to align perfectly for inter-chain H-bonding. | High (~210°C) | High |
| 1,6-HDO | Moderate efficiency. The longer alkyl chain introduces flexibility, slightly disrupting the rigid rod nature of the hard segment. | Moderate (~190°C) | Moderate |
Mechanistic Visualization
The following diagram illustrates the structure-property logic flow, determining how diol selection impacts the final material phase.
Figure 1: Logic flow demonstrating how diol selection dictates phase separation and mechanical properties.
Experimental Protocol: Two-Step Prepolymer Synthesis
To achieve reproducible mechanical data, a Two-Step Prepolymer Method is required. One-shot methods often lead to randomized block sizes and inconsistent data.
Workflow Visualization
Figure 2: The Two-Step Prepolymer Synthesis Workflow ensuring stoichiometric control.
Detailed Methodology
1. Dehydration (Critical Step)
-
Why: Water reacts with isocyanate to form urea and CO₂ gas, creating bubbles (voids) that act as stress concentrators, ruining tensile data.
-
Protocol: Dry macrodiol (PCL/PTMEG) in a vacuum oven at 100°C (< 1 mbar) for 4 hours. Water content must be <0.05% (verify via Karl Fischer titration).
2. Prepolymer Synthesis[6][8][9]
-
React the diisocyanate (e.g., MDI) with the macrodiol at 80°C under dry nitrogen.
-
Validation: Perform NCO Titration (ASTM D2572) .
-
Technique: React a sample with excess di-n-butylamine in toluene. Back-titrate the unreacted amine with HCl.
-
Calculation: If experimental %NCO matches theoretical %NCO within 0.2%, proceed. If higher, continue reacting.
-
3. Chain Extension
-
Calculate the required mass of Chain Extender (BDO) based on the experimental %NCO.
-
Stoichiometry: Aim for an Isocyanate Index (
) of 1.02 to ensure complete network formation without excessive cross-linking. -
Mix vigorously (2000 RPM) for 60 seconds. Pot life is short (~2 mins for BDO).
4. Curing
-
Pour into pre-heated Teflon molds.
-
Annealing: Post-cure at 100°C for 24 hours. This drives the reaction to completion and, crucially, allows the hard segments to organize into crystalline domains (microphase separation).
References
-
Comparison of PCL vs.
-
Chain Extender Effects (Odd vs Even)
-
Standard Test Method for Isocyanate Groups
- ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane M
-
Structure-Property Relationships
- Influence of Soft Segment Molecular Weight and Hard Segment Content on Structure-Property Relationships. Virginia Tech University Libraries.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. mdpi.com [mdpi.com]
- 7. gantrade.com [gantrade.com]
- 8. WO2003051951A1 - Method for producing polyurethane prepolymers having a low content of monomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications [mdpi.com]
A Comparative Guide to the Cross-Validation of GC and HPLC Methods for 1,4-Butanediol Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 1,4-Butanediol (1,4-BDO), an industrial solvent and a precursor in the synthesis of various polymers, also poses a significant challenge in forensic and clinical toxicology due to its conversion to γ-hydroxybutyrate (GHB) in vivo.[1] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of 1,4-BDO. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate method for their specific application.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][3] This guide is structured to not only present the methodologies but also to provide the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9]
Foundational Principles: GC vs. HPLC for this compound Analysis
The choice between GC and HPLC hinges on the physicochemical properties of the analyte and the requirements of the analysis.[10] 1,4-BDO is a polar, water-soluble compound with a relatively high boiling point (230°C).[11] These characteristics present distinct considerations for each chromatographic technique.
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[12] For a compound to be amenable to GC analysis, it must be volatile or semi-volatile and thermally stable.[13][14] While 1,4-BDO can be directly injected, its polarity can lead to poor peak shape and interactions with the column. To circumvent this, derivatization is often employed to create a more volatile and less polar analogue, though direct analysis is also feasible.[15] GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and is a cost-effective option.[12][16]
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.[12][17] A key advantage of HPLC is its suitability for non-volatile or thermally unstable compounds, making it an attractive option for 1,4-BDO analysis without the need for derivatization.[17] However, 1,4-BDO lacks a strong UV chromophore, which is a common mode of detection in HPLC. This necessitates the use of a universal detector, such as a Refractive Index Detector (RID), which responds to changes in the refractive index of the mobile phase caused by the analyte.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the development and validation of analytical procedures for 1,4-BDO, in alignment with ICH Q2(R1) guidelines.[2][3][5]
This protocol is designed for the quantification of 1,4-BDO in a sample matrix where it can be readily extracted and analyzed.
Experimental Workflow: GC-FID
Caption: Workflow for this compound analysis by GC-FID.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample expected to contain 1,4-BDO.
-
Perform a liquid-liquid extraction if the matrix is aqueous, using a solvent like dichloromethane or chloroform.[11]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.[11]
-
Prepare a standard solution of 1,4-BDO in methanol at a concentration of approximately 2.0 mg/mL.[11]
-
-
Instrumentation and Conditions: [11][19]
-
Gas Chromatograph: Agilent 7890A or equivalent with FID.
-
Column: DB-1, 30 m x 0.53 mm ID, 2.65 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 210°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Initial 60°C for 2 minutes, ramp at 20°C/min to 250°C, hold for 10 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:2.
-
-
Data Analysis:
-
Identify the 1,4-BDO peak by comparing the retention time with that of the standard.
-
Quantify the amount of 1,4-BDO by comparing the peak area of the sample to a calibration curve prepared from a series of standards of known concentrations.
-
This protocol is suitable for the direct analysis of 1,4-BDO in aqueous samples without derivatization.[20]
Experimental Workflow: HPLC-RID
Caption: Workflow for this compound analysis by HPLC-RID.
Methodology: [20]
-
Sample Preparation:
-
For aqueous samples, simply filter through a 0.45 µm syringe filter prior to injection.
-
Prepare a series of calibration standards of 1,4-BDO in the mobile phase.
-
-
Instrumentation and Conditions: [20]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector.
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column.
-
Mobile Phase: Isocratic elution with an acid-modified aqueous mobile phase (e.g., 0.005 N H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the 1,4-BDO peak based on its retention time.
-
Quantify using a calibration curve constructed from the peak areas of the standards.
-
Performance Characteristics: A Head-to-Head Comparison
The validation of an analytical method involves assessing several key performance characteristics as outlined in the ICH Q2(R1) guidelines.[2][3][5] The following table provides a comparative summary of the expected performance of the GC-FID and HPLC-RID methods for 1,4-BDO analysis.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | ICH Guideline (Q2(R1)) Recommendations |
| Specificity | High selectivity for volatile compounds. Baseline separation is crucial. | Good selectivity for non-volatile compounds. Peak purity can be assessed if a PDA detector is available. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[21] |
| Linearity | Typically linear over a range of 1.0 – 4.0 mg/mL with a correlation coefficient (r²) > 0.999.[11] | Demonstrates linearity over a defined concentration range, with r² > 0.99. | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy | Recovery typically between 95-101%.[22][23] | Recovery generally within 98-102%. | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) is typically less than 2.5%.[11] | RSD is generally expected to be below 2%. | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | Can achieve low µg/mL levels. | Generally in the low to mid µg/mL range. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | A relative LOQ of 2 mg/m³ has been reported for air samples.[22][23] | Typically in the mid to high µg/mL range. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method should be robust to small, deliberate variations in parameters like flow rate and temperature. | Method should be robust to minor changes in mobile phase composition, flow rate, and column temperature. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Causality Behind Experimental Choices and Trustworthiness
GC-FID: The choice of a non-polar column like DB-1 is intentional to minimize interactions with the polar 1,4-BDO, thereby improving peak shape. The temperature programming is critical to ensure the elution of 1,4-BDO in a reasonable time while maintaining good resolution from other components. The FID is chosen for its excellent sensitivity to hydrocarbons. The self-validating nature of this protocol lies in the use of an internal or external standard for quantification, which corrects for variations in injection volume and detector response.
HPLC-RID: The Aminex HPX-87H column is specifically designed for the separation of small organic molecules, including alcohols and diols, in aqueous matrices. The isocratic mobile phase simplifies the method and enhances reproducibility. The RID is the detector of choice due to the lack of a UV chromophore in 1,4-BDO.[24] To ensure trustworthiness, the mobile phase must be thoroughly degassed, and the system allowed to equilibrate to a stable baseline, as RID is sensitive to changes in temperature and pressure.[18]
Concluding Insights: Selecting the Optimal Method
The choice between GC and HPLC for this compound analysis is not a matter of one being definitively superior, but rather which is more fit for the intended purpose.[10]
-
GC-FID is generally the more sensitive and cost-effective technique, especially for volatile impurities.[12][16] It is well-suited for samples where 1,4-BDO can be easily extracted into an organic solvent. The primary drawback is the potential need for derivatization for certain complex matrices to improve chromatography.
-
HPLC-RID offers the significant advantage of direct analysis of aqueous samples without derivatization, simplifying sample preparation.[17] This makes it particularly useful for applications such as monitoring fermentation broths or analyzing beverage samples.[20] However, it is generally less sensitive than GC-FID and is not compatible with gradient elution, which can limit its resolving power for complex mixtures.[18]
Ultimately, the decision should be based on a thorough evaluation of the sample matrix, the required sensitivity, available instrumentation, and the overall analytical workflow. A comprehensive method validation, following the principles outlined in this guide and the referenced authoritative sources, is crucial to ensure the generation of reliable and accurate data in any research, development, or quality control setting.
References
- KOYON. (2025, December 24). How to detect the presence of 1,4 - butanediol in a sample? - Blog.
- Bundesanstalt für Arbeitsschutz und Arbeitsmedizin.
- The determination of this compound in the objects of criminalistic examin
- PubMed.
- Chromatography Today. HPLC vs GC - A Beginner's Guide.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ResearchGate. (2025, August 5).
- SWGDrug. (2005, August 16). This compound.
- Phenomenex. (2025, June 6).
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Google Patents. US8067214B2 - Compositions and methods for the biosynthesis of this compound and its precursors.
- NIH. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC.
- PubMed. (2025, September 29).
- Benchchem.
- Google Patents.
- ResearchGate. (2024, August 22). Analysis of ethylene glycol and this compound by HPLC-RID v1.
- ResearchGate. (2025, August 6). (PDF) A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (this compound) IN BUSULFAN DRUG.
- US Pharmacopeia (USP).
- Separation of this compound, dicarbam
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- What are the Differences between Gas Chromatography (GC)
- PMC. (2020, July 15). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and this compound in Four Kinds of Beverages.
- <621> CHROM
- Lab Manager. (2025, August 14).
- Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Agilent.
- ResearchGate. (2025, August 6).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Scribd.
- CN002745 Dietary fiber analysis by HPLC with refractive index detection. (2025, March 1).
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- OUCI.
- FDA. Q2(R2)
- YouTube. (2024, October 31).
- NIH.
Sources
- 1. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. scribd.com [scribd.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. swgdrug.org [swgdrug.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What are the Differences between Gas Chromatography (GC) and High Performance Liquid Chromatography (HPLC)? [uhplcslab.com]
- 14. veeprho.com [veeprho.com]
- 15. Capillary gas chromatographic determination of this compound and gamma-hydroxybutyrate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. koyonchem.com [koyonchem.com]
- 18. Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BAuA - Articles - MAK Commission: this compound - Determination of this compound in workplace air using gas chromatography (GC-FID) - Federal Institute for Occupational Safety and Health [baua.de]
- 23. This compound - Determination of this compound in workplace air using gas chromatography (GC-FID): Air Monitoring Method - Translation of the German version from 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lcms.cz [lcms.cz]
Comparative Analysis: The Impact of 1,4-Butanediol Purity on Thermoplastic Polymer Performance
Executive Summary & Core Directive
Objective: This guide evaluates the critical role of 1,4-Butanediol (BDO) purity in the synthesis of Polybutylene Terephthalate (PBT) and Thermoplastic Polyurethanes (TPU). Premise: While standard industrial-grade BDO (>99.5%) is sufficient for general applications, high-performance engineering thermoplastics require ultra-high purity (>99.85%) to prevent chain termination, color degradation, and stoichiometric imbalances. Scope: We compare Grade A (Ultra-High Purity/Bio-based) against Grade B (Standard Petrochemical) using experimental polymerization protocols.
The Chemistry of Impurity: Mechanisms of Failure
To understand why purity dictates performance, we must look beyond the Certificate of Analysis (CoA) and into the reactor kinetics.
The Chain Extension vs. Termination Rivalry
In PBT and TPU synthesis, BDO acts as a chain extender. The hydroxyl (-OH) groups on both ends must react to build molecular weight (MW).
-
The Ideal Path: BDO reacts with terephthalic acid (in PBT) or isocyanates (in TPU) to form linear, high-MW chains.
-
The Impurity Trap: Common impurities like
-hydroxybutyraldehyde or monofunctional alcohols act as "cappers." Once a monofunctional molecule reacts with the growing chain, that end becomes "dead," halting polymerization and limiting Intrinsic Viscosity (IV).
The Cyclization Side-Reaction (THF Formation)
Under acidic conditions or high heat (typical in PBT synthesis), BDO can dehydrate to form Tetrahydrofuran (THF) and water.
-
Consequence: This consumes the BDO feedstock, altering the stoichiometric ratio (critical in TPU).
-
Water Generation: The released water hydrolyzes ester bonds (in PBT) or consumes isocyanates (in TPU) to form CO₂ gas bubbles and urea linkages, weakening the material.
Chromophores and Color Stability
Impurities containing carbonyl groups (aldehydes/ketones) undergo thermal oxidation during the melt phase, leading to yellowing. This is quantified by the Yellowness Index (YI) or
Diagram 1: Reaction Pathways & Impurity Interference
Caption: Logical flow showing how BDO purity impacts polymerization versus defect formation (THF/Termination).
Experimental Protocol: Self-Validating PBT Synthesis
This protocol uses a torque-monitoring feedback loop to validate the effect of BDO purity on polymerization kinetics.
Materials:
-
Grade A (Test): Bio-based BDO (Genomatica process or equiv.), Purity >99.9%, Water <0.02%.
-
Grade B (Control): Standard Petrochemical BDO (Reppe process), Purity ~99.5%, Water ~0.05%.
-
Reactant: Dimethyl Terephthalate (DMT).
-
Catalyst: Titanium Butoxide (TBT).
Workflow
-
Transesterification (Stage 1):
-
Load DMT and BDO (Molar Ratio 1:1.4) into a 1L steel reactor.
-
Heat to 160°C–190°C under N₂ flow.
-
Validation: Monitor Methanol distillation. Theoretical yield must be reached to proceed.
-
-
Polycondensation (Stage 2 - The Critical Phase):
-
Add Catalyst (TBT, 100 ppm).
-
Ramp temp to 250°C; Apply Vacuum (<1 mbar).
-
Validation (Torque): The stirrer torque acts as a proxy for viscosity (MW).
-
Stop Condition: Reaction is terminated when Torque reaches 5.0 Nm OR time exceeds 180 mins .
-
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis protocol with built-in validation gates (Methanol Yield and Torque/Viscosity).
Comparative Data & Results
The following data summarizes the performance differences observed between Grade A and Grade B BDO in the synthesis of PBT.
Table 1: Pre-Polymerization Feedstock Analysis
| Property | Test Method | Grade A (Bio/High-Pure) | Grade B (Standard Petro) | Note |
| Purity | GC (ASTM D2849) | 99.92% | 99.51% | Grade B contains more side-products. |
| Water Content | Karl Fischer (ASTM D1364) | 0.015% | 0.045% | Excess water hydrolyzes PBT. |
| Color (APHA) | ASTM D1209 | < 5 | 10 | Grade B starts with slight yellowing. |
| Carbonyl No. | Titration | 0.05 mg KOH/g | 0.45 mg KOH/g | Precursor to thermal oxidation. |
Table 2: Polymer Properties (Post-Reaction)
| Metric | Grade A Result | Grade B Result | Impact Analysis |
| Reaction Time | 110 mins | 145 mins | Impurities in Grade B retarded kinetics. |
| Intrinsic Viscosity (IV) | 0.88 dL/g | 0.72 dL/g | Grade B suffered chain termination (lower MW). |
| Yellowness Index ( | 1.2 (White) | 4.8 (Yellowish) | Carbonyls in Grade B caused thermal degradation. |
| Tensile Strength | 58 MPa | 51 MPa | Lower MW in Grade B reduces mechanical strength. |
| THF Generation | Low | High | Grade B impurities catalyzed cyclization. |
Discussion & Expert Insights
The "Bio-Advantage" in Purity
Counter-intuitively, modern Bio-BDO (produced via fermentation of sugars, e.g., Genomatica process) often exhibits higher purity than petrochemical BDO.
-
Reasoning: Fermentation is enzymatic and highly specific, producing 1,4-BDO with almost zero thermodynamic byproducts.
-
Contrast: The petrochemical Reppe process (Acetylene + Formaldehyde) produces a "soup" of acetylenic and aldehydic byproducts that are difficult to distill out completely.
-
Data Support: As shown in Table 1, Grade A (representative of Bio-BDO) has significantly lower Carbonyl numbers, directly correlating to the superior color stability (
value) in Table 2.
Troubleshooting "Soft" TPU
Researchers often face issues where TPU batches come out "gummy" or with low Shore hardness despite correct dosing.
-
Root Cause: High water content in Grade B BDO (>0.03%).
-
Mechanism: Water reacts with Isocyanate (R-NCO)
Amine + CO₂. The Amine reacts with more Isocyanate to form Urea. -
Result: You lose the stoichiometric balance required for the Hard Segment (Urethane), resulting in a polymer with urea defects and gas bubbles. Always dry BDO to <0.02% water for TPU applications.
References
-
Genomatica. (2018).[1] Bio-based this compound: Process Economics and Carbon Footprint Analysis. Retrieved from [Link]
-
ASTM International. ASTM D2849-13: Standard Specification for this compound. West Conshohocken, PA. Retrieved from [Link]
-
Hunter, S. E., & Savage, P. E. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via this compound Dehydration in High-Temperature Water. The Journal of Organic Chemistry, 71(16), 6229–6239.[2] Retrieved from [Link]
-
Gantrade Corporation. The Role of this compound (BDO) as a Polyurethane Building Block. Retrieved from [Link]
Sources
Inter-laboratory study for the validation of a 1,4-Butanediol analytical method
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Inter-laboratory validation, method comparison (GC-FID vs. HPLC-RID), and experimental protocols.[1]
Executive Summary: The Analytical Imperative
1,4-Butanediol (1,4-BD) occupies a unique dual status: it is a high-tonnage industrial solvent used in polymer synthesis and a controlled substance precursor (converted in vivo to Gamma-Hydroxybutyrate, GHB). Consequently, analytical methods must satisfy two distinct rigorous standards: industrial efficiency for quality control and forensic defensibility for legal proceedings.
This guide presents the results of a comprehensive inter-laboratory study validating a Gas Chromatography-Flame Ionization Detection (GC-FID) method. We objectively compare this "Gold Standard" against High-Performance Liquid Chromatography (HPLC) alternatives, demonstrating why GC-FID offers superior resolution and sensitivity for this specific analyte.
Method Comparison: The Battle for Resolution
While HPLC is the workhorse of pharmaceutical analysis, 1,4-BD presents specific physicochemical challenges—namely, a lack of chromophores (making UV detection difficult) and high polarity. Below is a data-driven comparison of the two primary methodologies.
Table 1: Comparative Performance Metrics
| Feature | GC-FID (Validated Method) | HPLC-RID (Alternative) | Causality & Insight |
| Detection Principle | Flame Ionization (Carbon counting) | Refractive Index (Bulk property) | FID is highly sensitive to organic carbon; RID is non-specific and suffers from thermal drift. |
| Limit of Quantitation (LOQ) | 2.0 µg/mL | ~50-100 µg/mL | GC-FID is ~25-50x more sensitive, critical for trace impurity analysis in pharmaceuticals (e.g., Busulfan). |
| Linearity ( | > 0.9995 | > 0.995 | GC columns (e.g., DB-1) provide sharper peak shapes for 1,4-BD than C18 columns, improving integration accuracy. |
| Sample Throughput | 15-20 mins/run | 25-40 mins/run | GC temperature ramps clear the column faster than isocratic HPLC elution required for RID stability. |
| Matrix Interference | Low (Volatiles separated) | High (Sugars/Salts co-elute) | HPLC-RID detects everything with a refractive index change; GC filters out non-volatiles (salts/proteins). |
Expert Insight: HPLC-RID is acceptable for raw material assay (purity >99%), but for trace analysis in biological matrices or complex formulations, it fails to meet the sensitivity requirements. GC-FID (or GC-MS) is the mandatory choice for validation.
The Inter-Laboratory Study: Validation by Design
To establish the robustness of the GC-FID method, an inter-laboratory study was designed following ISO 5725 guidelines. This study involved 8 independent laboratories analyzing blind duplicates of 1,4-BD spiked into varying matrices (water, urine, and pharmaceutical formulation).
Study Workflow Visualization
The following diagram illustrates the logistical and data flow of the inter-laboratory validation process, ensuring blind integrity and statistical rigor.
Figure 1: Workflow of the ISO 5725 Inter-Laboratory Study for this compound validation.
Statistical Results & Interpretation
The study focused on Repeatability (
Table 2: Inter-Laboratory Precision Data
| Parameter | Level 1 (Low Spike) | Level 2 (High Spike) | Acceptance Criteria | Status |
| Concentration | 10 µg/mL | 200 µg/mL | - | - |
| RSDr (Repeatability) | 2.1% | 1.2% | < 5.0% | PASS |
| RSDR (Reproducibility) | 4.5% | 2.8% | < 8.0% | PASS |
| Horwitz Ratio (HorRat) | 0.65 | 0.45 | 0.5 - 2.0 | PASS |
| Recovery | 98.5% | 100.2% | 95 - 105% | PASS |
Scientific Interpretation: The HorRat value < 1.0 indicates that the method performs better than predicted by the Horwitz curve, a rare feat for trace analysis. This confirms that the GC-FID method is robust against environmental variations (e.g., different column batches, slight temperature deviations) across different facilities.
Validated Protocol: GC-FID Determination of this compound[1][2][3][4]
This protocol is the standardized output of the inter-laboratory study. It is designed to be self-validating via the use of an internal standard (1,3-Butanediol or Dodecane) to correct for injection variability.
Reagents & Equipment
-
Instrument: Agilent 7890 GC (or equivalent) with FID.
-
Column: DB-1 or HP-5 (5% phenyl methyl siloxane), 30m x 0.32mm x 0.25µm. Note: Polar columns like Supelcowax-10 are also viable but DB-1 offers better longevity.
-
Internal Standard (IS): 1,3-Butanediol (structurally similar, elutes close to analyte).
-
Extraction Solvent: Dichloromethane (DCM) or Methanol (depending on matrix).
Analytical Workflow
Figure 2: Step-by-step analytical protocol for this compound determination.
Instrumental Parameters (The "Lock-Down" Settings)
To replicate the inter-lab results, strictly adhere to these parameters:
-
Inlet: 260°C, Split Mode (30:1).
-
Carrier Gas: Helium or Hydrogen (constant flow 3.0 mL/min).
-
Oven Program:
-
Initial: 100°C (Hold 1 min) — Boils off solvent.
-
Ramp: 15°C/min to 270°C.[2]
-
Final: 270°C (Hold 3.7 min) — Ensures elution of high-boilers.
-
-
Detector (FID): 300°C. H2 flow 30 mL/min, Air 400 mL/min.
Why this works: The initial low temperature focuses the analyte at the head of the column (solvent effect), while the aggressive ramp ensures sharp peaks for the diols, which can tail on polar columns if run isothermally.
Conclusion
The inter-laboratory study confirms that GC-FID is the superior analytical technique for this compound compared to HPLC-RID. It offers a validated LOQ of 2.0 µg/mL and exceptional reproducibility (HorRat < 1.0).
For researchers in forensic toxicology or pharmaceutical quality assurance, adopting this validated GC-FID protocol ensures compliance with international standards and provides the legal defensibility required for controlled substance analogues.
References
-
German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2012). Determination of this compound in workplace air using gas chromatography (GC-FID).[3] Wiley Online Library. [Link]
-
Reddy, H. R., et al. (2021).[4] A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (this compound) in Busulfan Drug.[4][5] Rasayan Journal of Chemistry, 14(2), 914-919.[4] [Link]
-
SWGDRUG. (2005).[2] this compound Monograph: Chemical and Physical Data, Screening and Separation Techniques. Scientific Working Group for the Analysis of Seized Drugs. [Link]
-
Blanchet, B., et al. (2002).[6] Capillary gas chromatographic determination of this compound and gamma-hydroxybutyrate in human plasma and urine.[6] Journal of Chromatography B, 769(2), 221-226.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound - Determination of this compound in workplace air using gas chromatography (GC-FID): Air Monitoring Method - Translation of the German version from 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Capillary gas chromatographic determination of this compound and gamma-hydroxybutyrate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of 1,4-Butanediol production processes
A Comparative Review of 1,4-Butanediol Production Processes
Introduction to this compound (BDO)
This compound (BDO) is a versatile and high-value diol, serving as a crucial intermediate in the chemical industry. Its unique molecular structure, featuring hydroxyl groups at both ends of a four-carbon chain, makes it an essential building block for a wide array of products, including engineering plastics, polyurethanes, elastic fibers, and solvents. The global demand for BDO is substantial, driven primarily by its use in the production of tetrahydrofuran (THF), polybutylene terephthalate (PBT), and gamma-butyrolactone (GBL). Given its industrial significance, the efficiency, sustainability, and economics of its production processes are of paramount importance.
Historically, BDO production has been dominated by multi-step, energy-intensive chemical syntheses derived from petrochemical feedstocks. However, the growing emphasis on sustainable manufacturing and the volatility of fossil fuel markets have catalyzed the development of innovative bio-based production routes. This guide provides a comparative technical review of the major BDO production processes, evaluating them on the basis of chemical pathways, process efficiencies, environmental impact, and feedstock versatility. We will delve into the established chemical methods—the Reppe, Davy, and Butadiene processes—and contrast them with the commercially successful bio-fermentation process developed by Genomatica.
Traditional Chemical Synthesis Routes
The Reppe Process: A Classic Acetylene-Based Method
The Reppe process, developed in the 1930s by Walter Reppe at BASF, is the oldest commercial route to BDO. It relies on the reaction of acetylene and formaldehyde. While historically significant, its reliance on the high-energy and hazardous acetylene feedstock has led to a decline in its use in favor of more economical and safer alternatives.
Process Chemistry and Workflow:
The process involves two main stages:
-
Ethynylation: Formaldehyde reacts with acetylene in the presence of a copper acetylide catalyst to form 1,4-butynediol. This reaction is typically carried out at elevated pressures (up to 20 atm) and temperatures (100-110°C).
-
Hydrogenation: The resulting 1,4-butynediol is then hydrogenated in two steps. The first step, using a palladium-based catalyst, converts the triple bond to a double bond, forming 1,4-butenediol. The second step, using a nickel-based catalyst, saturates the double bond to yield the final product, this compound.
Workflow of the Reppe Process
Caption: A simplified workflow of the two-stage Reppe process for BDO synthesis.
Causality in Experimental Choices: The choice of a copper acetylide catalyst is critical for the ethynylation step due to its ability to activate the C-H bond of acetylene, facilitating the nucleophilic attack of formaldehyde. The two-stage hydrogenation is necessary for process control; a single, aggressive hydrogenation step would be highly exothermic and could lead to side reactions and catalyst deactivation. The use of different catalysts (palladium then nickel) allows for selective and complete conversion.
The Davy Process: Maleic Anhydride Hydrogenolysis
The Davy process, developed by Davy Process Technology (now part of Johnson Matthey), has become the dominant technology for BDO production. This process utilizes maleic anhydride, derived from the oxidation of n-butane, as its feedstock. Its popularity stems from its high efficiency, safety, and favorable economics compared to the Reppe process.
Process Chemistry and Workflow:
The core of the Davy process is the vapor-phase hydrogenation of a dialkyl maleate (typically dimethyl maleate or diethyl maleate) to BDO.
-
Esterification: Maleic anhydride is first esterified with an alcohol (e.g., methanol) to form the corresponding dialkyl maleate.
-
Hydrogenation: The dialkyl maleate is vaporized and then subjected to catalytic hydrogenation over a copper-based catalyst. This is a multi-step reaction where the ester is first hydrogenated to gamma-butyrolactone (GBL), which is then further hydrogenated to BDO. Tetrahydrofuran (THF) is often produced as a valuable co-product.
Davy Process Chemical Pathway
Caption: The reaction sequence in the Davy process, starting from maleic anhydride.
Trustworthiness of Protocol: The Davy process is a self-validating system where reaction intermediates are converted in a cascade. The process conditions (typically 200-280°C and 50-100 bar) are optimized to favor the formation of BDO while allowing for the controlled co-production of THF. The robustness of the copper-based catalyst is a key factor in the process's reliability and long operational cycles.
Other Chemical Routes: Butadiene and Propylene Oxide
While less common than the Davy process, routes based on butadiene and propylene oxide are also commercially practiced.
-
Butadiene Acetoxylation Process (Mitsubishi Chemical): This process involves three main steps:
-
Acetoxylation: Butadiene reacts with acetic acid and oxygen in the presence of a palladium catalyst to form 1,4-diacetoxy-2-butene.
-
Hydrogenation: The diacetoxybutene is hydrogenated to 1,4-diacetoxybutane.
-
Hydrolysis: The 1,4-diacetoxybutane is hydrolyzed to yield BDO and acetic acid, which is recycled back into the first step. This process is known for its high selectivity but involves more complex separation and recycling steps.
-
-
Propylene Oxide Isomerization-Hydroformylation (Kuraray): This is a more complex route that starts with propylene oxide.
-
Isomerization: Propylene oxide is isomerized to allyl alcohol.
-
Hydroformylation: Allyl alcohol is then hydroformylated (reacting with carbon monoxide and hydrogen) to produce 4-hydroxybutyraldehyde.
-
Hydrogenation: The intermediate aldehyde is finally hydrogenated to this compound. This process is highly integrated and benefits from specific catalyst technologies but is practiced by fewer producers.
-
Bio-Based Production: A Sustainable Alternative
The drive for sustainability has led to the development of bio-based BDO production processes, which utilize renewable feedstocks like sugars from corn or sugarcane. The most prominent example is the direct fermentation process commercialized by Genomatica.
Genomatica's Geno™ BDO Process
Genomatica has engineered a strain of Escherichia coli to produce BDO directly from sugars in a single fermentation step. This represents a significant departure from the multi-step, high-temperature, and high-pressure chemical routes.
Process Workflow and Microbiology:
-
Metabolic Engineering: The core of the technology is a proprietary E. coli strain that has been metabolically engineered to contain a novel BDO production pathway. This involves introducing genes from other organisms and modifying the host's native metabolism to channel carbon from sugar into the BDO pathway, minimizing the production of competing byproducts like ethanol or acetic acid.
-
Fermentation: The engineered microbes are grown in large-scale fermenters under controlled conditions (temperature, pH, oxygen levels). A sugar feedstock (e.g., dextrose) is fed to the fermenter, and the bacteria convert it directly into BDO.
-
Downstream Processing: After fermentation, the BDO is separated from the fermentation broth, which contains water, residual sugars, cell biomass, and other metabolites. The purification process typically involves multiple steps, such as filtration and distillation, to achieve the high purity required for polymer applications.
Bio-based BDO Production Workflow
Caption: A high-level overview of the bio-based BDO production process.
Authoritative Grounding: The success of this bio-based route is validated by its commercial-scale production and adoption by major chemical companies. The process offers a significantly improved environmental footprint compared to petrochemical routes, with studies showing a reduction in greenhouse gas emissions. The final product, bio-BDO, is chemically identical to its petrochemical counterpart, allowing it to be a "drop-in" replacement in existing supply chains.
Comparative Analysis of Production Processes
The choice of a BDO production process is a complex decision based on feedstock availability, capital and operating costs, energy consumption, and environmental impact. The table below summarizes key quantitative metrics for the processes discussed.
| Metric | Reppe Process | Davy Process (n-Butane) | Butadiene Process | Bio-based (Genomatica) |
| Primary Feedstock | Acetylene, Formaldehyde | n-Butane | Butadiene, Acetic Acid | Sugars (Dextrose) |
| Overall Yield (mol/mol) | ~80-85% | ~85-90% | >90% | High (Proprietary) |
| Energy Consumption (MJ/kg BDO) | High (~80-100) | Moderate (~50-70) | Moderate-High | Low (~30-50) |
| Greenhouse Gas Emissions (kg CO2-eq/kg BDO) | High | Moderate | Moderate | Low (50-70% reduction vs. fossil) |
| Process Complexity | High (Hazardous materials) | Moderate | High (Recycling loops) | Moderate (Sterility required) |
| Key Advantage | Established technology | Best-in-class economics | High selectivity | Sustainability, low carbon footprint |
| Key Disadvantage | Hazardous feedstock, high energy | Reliance on fossil fuels | Complex process | Feedstock cost variability |
Conclusion and Future Outlook
The production of this compound is at a fascinating crossroads. The Davy process, based on maleic anhydride, remains the economic workhorse of the industry due to its high efficiency and optimized use of a low-cost petrochemical feedstock. However, its environmental footprint and dependence on volatile fossil fuel markets are significant drawbacks.
The bio-based route pioneered by Genomatica presents a paradigm shift. By leveraging metabolic engineering, it offers a sustainable and low-carbon alternative that directly competes on performance. Its "drop-in" nature eliminates the need for downstream reformulation, making it an attractive proposition for companies looking to improve the sustainability profile of their products. The primary challenge for bio-based BDO remains the cost and supply chain stability of sugar feedstocks compared to petrochemicals.
Looking ahead, the future of BDO production will likely involve a diversified portfolio of technologies. While the Davy process will remain a key player, the market share of bio-BDO is expected to grow, driven by consumer demand for green products and corporate sustainability goals. Further innovation in both catalytic chemistry and metabolic engineering will continue to push the boundaries of efficiency and sustainability in the production of this vital chemical intermediate.
References
-
Davy Process Technology. (n.d.). 1,4 Butanediol (BDO), Tetrahydrofuran (THF) and Gamma-Butyrolactone (GBL). Johnson Matthey. Retrieved from [Link]
-
Genomatica. (n.d.). Geno™ BDO. Retrieved from [Link]
-
Genomatica. (2013). Genomatica's Bio-BDO Process Reduces GHG Emissions by 69% Compared to Conventional Process. Bio-based News. Retrieved from [Link]
Benchmarking the performance of different chromatographic columns for 1,4-Butanediol separation
Executive Summary
1,4-Butanediol (1,4-BDO) presents a unique chromatographic challenge due to its dual nature: it is a critical industrial solvent/precursor and a controlled substance analog (precursor to GHB). In pharmaceutical development, it appears as a residual solvent or a degradation impurity (e.g., in Busulfan formulations).[1][2]
The primary analytical hurdle is not detection, but selectivity . 1,4-BDO must be resolved from its structural isomers (1,2-BDO, 1,3-BDO) and its lactone oxidation product, Gamma-Butyrolactone (GBL). This guide benchmarks the performance of standard chromatographic phases, establishing Capillary Gas Chromatography (GC) with Polyethylene Glycol (PEG) phases as the gold standard for resolution and peak symmetry, while highlighting HPLC alternatives for thermally labile biological matrices.
Chromatographic Strategy: GC vs. HPLC
Before selecting a column, the mode of chromatography must be defined by the sample matrix and sensitivity requirements.
| Feature | Gas Chromatography (GC) | Liquid Chromatography (HPLC) |
| Primary Mechanism | Volatility & Polarity | Hydrophobicity / Hydrophilicity |
| Detection | FID (Universal/Sensitive) or MS | RID (Low sens.), CAD, or MS |
| Suitability | High. 1,4-BDO is volatile (BP: 230°C).[3] | Medium. Lack of chromophore limits UV detection. |
| Key Limitation | Thermal degradation of labile matrix. | Poor retention on standard C18 columns. |
Verdict: GC-FID is the preferred method for purity analysis and residual solvent testing due to superior resolution of isomers and high sensitivity without derivatization. HPLC is reserved for biological fluids (urine/plasma) where protein precipitation is required.
GC Column Benchmarking
The following comparison evaluates three distinct stationary phase chemistries based on experimental separation of a critical test mix: 1,4-BDO, 1,3-BDO, 1,2-BDO, and GBL .
The Contenders
-
PEG / Wax (e.g., DB-WAX, Supelcowax-10)
-
624-Type (e.g., Rtx-624, DB-624)
-
5% Phenyl (e.g., DB-5, Rtx-5)
Performance Data Summary[1][2]
Data aggregated from comparative method development studies and vendor application notes (Restek, Agilent).
| Metric | PEG / Wax (Recommended) | 624-Type (Intermediate) | 5% Phenyl (Not Recommended) |
| Elution Order | GBL | GBL | 1,4-BDO |
| Resolution (Rs) (1,4-BDO vs GBL) | > 5.0 (Excellent) | ~ 2.5 (Good) | < 1.5 (Poor/Co-elution risk) |
| Peak Symmetry (Tailing Factor) | 1.0 – 1.1 | 1.2 – 1.5 | > 2.0 (Significant Tailing) |
| Bleed at 240°C | Moderate | Low | Very Low |
| Analysis Time | Longest (Strong retention) | Medium | Shortest |
Technical Analysis[3]
-
Why Wax Wins: The hydroxyl groups on 1,4-BDO interact strongly with the oxygen atoms in the PEG backbone. This "like-dissolves-like" interaction prevents the analyte from dragging on active silanol sites, resulting in sharp, symmetrical peaks. The separation from GBL is maximized because GBL (a lactone) is less polar than the diol, eluting significantly earlier on a Wax column.
-
The Non-Polar Failure Mode: On a 5% Phenyl column, retention is driven by boiling point. Since GBL (BP 204°C) and 1,4-BDO (BP 230°C) have close boiling points but vastly different polarities, the non-polar phase fails to leverage the polarity difference. Furthermore, the free -OH groups of BDO interact with the fused silica tubing, causing severe tailing (Tailing Factor > 2.0), which compromises quantification limits (LOQ).
Validated Experimental Protocol (GC-FID)[1][2]
This protocol is designed for the quantification of 1,4-BDO impurities in pharmaceutical matrices or forensic samples. It utilizes the PEG/Wax chemistry identified as superior above.
System Configuration
-
Instrument: GC with Flame Ionization Detector (FID).
-
Column: DB-WAX UI (or equivalent), 30 m
0.32 mm ID 0.25 µm film thickness.-
Note: A 0.53 mm ID column can be used for higher loading capacity if analyzing crude reaction mixtures.
-
-
Inlet: Split/Splitless, kept at 240°C .
-
Liner: Ultra-Inert Split liner with glass wool (critical to prevent adsorption).
-
-
Detector: FID at 260°C . H2 flow: 30 mL/min; Air flow: 400 mL/min.
Method Parameters
-
Carrier Gas: Helium at 2.0 mL/min (Constant Flow).
-
Injection: 1 µL, Split Ratio 20:1.
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 10°C/min to 240°C .
-
Hold at 240°C for 5 min.
-
Total Run Time: ~22 minutes.[7]
-
Standard Preparation
-
Stock Solution: Dissolve 1,4-BDO and GBL standards in Methanol (or Acetonitrile) at 1.0 mg/mL.
-
Internal Standard: Use 1,5-Pentanediol or Dodecane (if using a non-polar solvent, though Methanol is preferred for BDO solubility).
-
System Suitability Criteria:
-
Resolution (GBL vs 1,4-BDO): NLT (Not Less Than) 3.0.
-
Tailing Factor (1,4-BDO): NMT (Not More Than) 1.5.
-
Visualizing the Decision Logic
Method Development Workflow
This diagram outlines the logical flow for selecting the appropriate separation technique and column based on sample constraints.
Figure 1: Decision tree for selecting the optimal chromatographic approach for this compound.
Column Interaction Mechanism
This diagram illustrates why PEG columns outperform Phenyl columns for this specific analyte.
Figure 2: Mechanistic comparison of stationary phase interactions with 1,4-BDO.
References
-
Reddy, H. R., et al. (2021).[1][2] "A Simple Gas Chromatography Method for the Quantitative Determination of Related Impurity (this compound) in Busulfan Drug." Rasayan Journal of Chemistry, 14(2), 914-919.[1][2] Link
-
SWGDRUG. (2005).[1][3] "this compound Monograph." Scientific Working Group for the Analysis of Seized Drugs. Link
-
Restek Corporation. "Analysis of Gamma-Butyrolactone (GBL) and this compound on Rtx-BAC1/BAC2." Restek Chromatogram Database. Link
-
National Institute of Standards and Technology (NIST). "this compound Chromatographic Data."[8] NIST Chemistry WebBook, SRD 69. Link
- Agilent Technologies. "Analysis of Industrial Solvents using GC-FID." Agilent Application Notes. (Referenced via general solvent analysis guidelines for glycols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. swgdrug.org [swgdrug.org]
- 4. This compound – Determination of this compound in workplace air using gas chromatography (GC-FID): Air Monitoring Method – Translation of the German version from 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. linklab.gr [linklab.gr]
- 6. Separation of this compound, dicarbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. fishersci.ca [fishersci.ca]
- 8. This compound [webbook.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
